1-Formyl-L-proline

Catalog No.
S3716216
CAS No.
67985-73-3
M.F
C6H9NO3
M. Wt
143.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Formyl-L-proline

CAS Number

67985-73-3

Product Name

1-Formyl-L-proline

IUPAC Name

(2S)-1-formylpyrrolidine-2-carboxylic acid

Molecular Formula

C6H9NO3

Molecular Weight

143.14 g/mol

InChI

InChI=1S/C6H9NO3/c8-4-7-3-1-2-5(7)6(9)10/h4-5H,1-3H2,(H,9,10)/t5-/m0/s1

InChI Key

DHDRGOURKDLAOT-YFKPBYRVSA-N

SMILES

C1CC(N(C1)C=O)C(=O)O

Canonical SMILES

C1CC(N(C1)C=O)C(=O)O

Isomeric SMILES

C1C[C@H](N(C1)C=O)C(=O)O

The exact mass of the compound 1-Formyl-L-proline is 143.058243149 g/mol and the complexity rating of the compound is 157. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Formyl-L-proline solubility and storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Physical and Chemical Properties

The table below summarizes the key identifiers and predicted physicochemical properties of 1-Formyl-L-proline (N-Formyl-L-proline, NFLP) [1] [2].

Property Value / Description
CAS Number 13200-83-4 [1] [2]
Molecular Formula C₆H₉NO₃ [1] [2]
Molecular Weight 143.14 g/mol [1] [2]
Appearance White to off-white solid powder [2]
Melting Point 93-94 °C [2]
Predicted pKa 3.66 ± 0.20 [2]
Purity ≥95% [1]

Solubility and Storage Conditions

Proper storage and handling are critical for maintaining the stability of this compound. Below are the key recommendations gathered from chemical suppliers and scientific literature [1] [2].

Aspect Recommended Condition
Storage Temperature 2 - 8 °C (refrigerated) [1] [2]
Atmosphere Stored under an inert atmosphere (nitrogen) [1] [2]
Form Solid powder [2]
Shipping Room temperature in continental US; may vary elsewhere [1]

Specific solubility data in common laboratory solvents is not fully detailed in the available search results. The compound is typically supplied as a solid, and solutions need to be prepared by researchers based on their experimental requirements.

Safety and Handling

Please adhere to the following safety guidelines when handling this compound [2]:

  • Signal Word: Warning
  • Hazard Statements:
    • H302: Harmful if swallowed
    • H315: Causes skin irritation
    • H319: Causes serious eye irritation
    • H335: May cause respiratory irritation
  • Precautionary Measures: Always refer to the Safety Data Sheet (SDS) before use. Use appropriate personal protective equipment (PPE) including gloves and safety glasses. Avoid breathing dust/fume and ensure adequate ventilation.

Biological Activity and Research Applications

This compound has been identified as the most potent inhibitor of the enzyme Pyrroline-5-carboxylate reductase 1 (PYCR1) discovered in a targeted screen of proline analogs [3].

Inhibition Target Inhibition Constant (Kᵢ) Inhibition Type Biological Impact
PYCR1 100 µM [3] Competitive with P5C [3] Impairs de novo proline biosynthesis and spheroidal growth in MCF10A H-RASV12 breast cancer cells [3].
PYCR3 ~10x less potent than for PYCR1 (approx. 1 mM) [4] Competitive with P5C [4] Serves as a tool for assessing isoform specificity of PYCR inhibitors [4].

The activity of this compound is related to its unique interaction with the PYCR1 enzyme. The crystal structure (PDB ID: 6XP0) reveals that binding causes conformational changes in the enzyme's active site, allowing for additional hydrogen bonds that explain its higher affinity compared to other proline analogs [3] [5].

Experimental Workflow and Molecular Relationship

To help visualize its role in experimental research, the following diagram outlines a typical workflow for using this compound in a biochemical and cell-based study:

Start Start: Identify PYCR1 as a cancer target Compound Acquire/Prepare This compound Start->Compound Biochem In vitro Biochemical Assay (Kᵢ Determination) Compound->Biochem Struct X-ray Crystallography (Structure Determination) Compound->Struct Cell Cell-based Assays (e.g., Spheroid Growth) Biochem->Cell Potent inhibitor confirmed Struct->Cell Binding mode elucidated Analysis Data Analysis & Validation Cell->Analysis

The diagram below illustrates the structural relationship between L-Proline and its analog, this compound, which is key to its inhibitory function:

Key Technical Summary

This compound is a validated chemical probe for PYCR1. Store the solid at 2-8°C under nitrogen. Its primary research application is as a competitive inhibitor of PYCR1 (Kᵢ = 100 µM), with 10-fold selectivity over PYCR3, making it useful for studying proline metabolism in cancer.

References

N-Formyl-L-proline spectroscopic data

Author: Smolecule Technical Support Team. Date: February 2026

NMR Data and Conformational Analysis

N-formyl derivatives of proline are often studied as model compounds to understand peptide bond conformation. The table below summarizes experimental NMR data for the related compound N-formyl-L-proline methyl ester in various solvents [1].

Compound Name Solvent Ktrans/cis Observation Method
N-formyl-L-proline methyl ester D₂O 1.8 ¹H-NMR Spectroscopy
N-formyl-L-proline methyl ester Dioxane-d₈ 1.4 ¹H-NMR Spectroscopy
N-formyl-L-proline methyl ester CDCl₃ 1.4 ¹H-NMR Spectroscopy

Key Findings from the Data:

  • Trans Conformation Preference: The equilibrium constant (Ktrans/cis) is greater than 1 in all solvents, indicating a preference for the trans conformation of the prolyl amide bond [1].
  • Non-Steric Effect: This preference persists even when steric effects should favor the cis isomer, providing evidence for a stabilizing n → π* electronic interaction between the carbonyl oxygen and the subsequent ester carbon [1].

Experimental Protocol Overview

The general methodology for such conformational studies involves synthesis and NMR analysis [1]:

  • Synthesis: The compound is synthesized, typically starting from L-proline methyl ester hydrochloride and reacting it with a formylating agent (like a formic acid derivative) in the presence of a base (e.g., triethylamine) and a coupling agent (e.g., DCC) in an aprotic solvent like chloroform [1].
  • NMR Spectroscopy: The purified compound is analyzed using ¹H-NMR spectroscopy.
    • Isomer Assignment: The resonances for the trans and cis isomers are assigned using 1D NOESY experiments, observing nuclear Overhauser effects (NOEs) between specific protons [1].
    • Quantification: The ratio of the two isomers (Ktrans/cis) is determined by integrating the distinct proton signals for each isomer [1].

Experimental Workflow and Molecular Relationships

The following diagram illustrates the logical workflow for determining the conformational equilibrium, and the molecular structures involved.

Start Start: L-Proline Methyl Ester Synth Synthesis: Formylation Reaction Start->Synth NMR NMR Analysis: 1H-NMR & 1D NOESY Synth->NMR Calc Data Calculation: Integration & Kᵗʳᵃⁿˢ⁄cⁱˢ NMR->Calc Result Result: Conformational Preference Calc->Result Cis cis Isomer Trans trans Isomer NFormyl N-Formyl-L-proline Methyl Ester NFormyl->Cis  Study Focus   NFormyl->Trans  Study Focus  

Experimental workflow and molecular relationships for conformational analysis.

How to Proceed with Further Research

  • Consult Specialized Databases: For comprehensive data, search directly in spectroscopic databases like those provided by SciFinder, Reaxys, or SDBS (Spectral Database for Organic Compounds).
  • Broader Search Strategy: The most relevant data was found for a close analog (the methyl ester). Consider searching for spectra of N-formyl proline derivatives or estimating data for your compound by consulting spectra of similar N-acyl prolines.
  • Interpret Existing Literature: The provided data and protocol offer a solid foundation for understanding the key conformational properties of N-formyl proline compounds, which is critical for research in peptide chemistry and drug design [1].

References

N-Formyl-L-proline (NFLP) as a PYCR1 Enzyme Inhibitor: Detailed Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the paper.

Introduction to PYCR1 and Proline Metabolism in Disease

Pyrroline-5-carboxylate reductase 1 (PYCR1) is a mitochondrial enzyme that catalyzes the final step in proline biosynthesis, the NAD(P)H-dependent reduction of Δ1-pyrroline-5-carboxylate (P5C) to proline. This reaction is part of the proline cycle, a unique metabolic pathway that has gained significant attention for its role in cancer metabolism and fibrotic diseases. PYCR1 is consistently upregulated across multiple cancer types, including breast, lung, liver, and kidney cancers, where it supports tumor growth, metastasis, and therapy resistance through metabolic reprogramming [1] [2]. The enzyme's overexpression is associated with poor clinical outcomes and advanced disease stages, making it an attractive target for therapeutic intervention [2].

The structural biology of PYCR1 reveals key features that inform inhibitor design. PYCR1 forms a stable decameric architecture with a "pentamer of dimers" configuration, creating spatially defined binding pockets for cofactors and substrates [2]. The enzyme comprises three domains: an N-terminal Rossmann dinucleotide-binding domain for NAD(P)H cofactor binding, a central dimerization domain, and a C-terminal α-helical domain that regulates oligomerization [2]. The active site is located near the dimer interface, consisting of the αK-αL loop of one protomer and a kinked α-helix of the adjacent protomer [3]. This structural arrangement accommodates both the P5C/proline substrate pocket and the NAD(P)H coenzyme binding site, providing opportunities for developing inhibitors that target either or both sites [1].

N-Formyl-L-proline (NFLP) as a PYCR1 Inhibitor

N-Formyl-L-proline (NFLP) emerged from a systematic screening of proline analogs against human PYCR1 using X-ray crystallography as the primary screening method [3]. Among the twenty-seven proline analogs tested, NFLP demonstrated the highest inhibitory potency, with a competitive inhibition constant (Ki) of approximately 100 μM, significantly lower than other identified inhibitors such as L-thiazolidine-2-carboxylate (Ki = 400 μM), L-thiazolidine-4-carboxylate (Ki = 600 μM), and the natural product L-proline (Ki = 1.7 mM) [3]. This makes NFLP the most potent proline analog inhibitor of PYCR1 reported to date.

The structural basis for NFLP's enhanced potency was revealed through high-resolution (1.75-2.35 Å) crystal structures of the PYCR1-NFLP complex. Unlike other proline analogs that bind passively to the active site, NFLP binding induces conformational changes in the enzyme, including a 1-Å translation of an active site α-helix and rotation of two side chains [3]. These structural rearrangements enable the formation of unique hydrogen bonds between the formyl group of NFLP and the protein backbone, particularly with the αK-αL loop residues [3]. The carboxylate group of NFLP maintains the critical interactions with the αK-αL loop that are characteristic of proline analog binding, while the formyl group extends into additional space within the active site, providing supplemental binding energy not available to simpler analogs [3].

Table 1: Kinetic Parameters of PYCR1 Inhibitors

Compound Ki (μM) Inhibition Type Structural Features
NFLP 99 ± 7.7 Competitive Formyl group enables additional H-bonds, induces conformational changes
L-T2C 438 ± 29 Competitive Thiazolidine ring, 2-carboxylate
L-T4C 598 ± 39 Competitive Thiazolidine ring, 4-carboxylate
CPC 1193 ± 61 Competitive Cyclopentane ring
THFA 2249 ± 121 Competitive Tetrahydrofuran ring
L-Proline 1718 ± 224 Competitive Natural substrate, low potency

The following diagram illustrates the binding mode of NFLP in the PYCR1 active site, highlighting the key interactions and conformational changes:

G NADH NADH PYCR1 PYCR1 NADH->PYCR1 Co-factor P5C P5C P5C->PYCR1 Substrate Proline Proline PYCR1->Proline Product NFLP NFLP NFLP->PYCR1 Binding ConformationalChange ConformationalChange NFLP->ConformationalChange HydrogenBonds HydrogenBonds ConformationalChange->HydrogenBonds Enables Inhibition Inhibition HydrogenBonds->Inhibition Enhances

Diagram 1: NFLP Inhibition Mechanism of PYCR1. NFLP binds to the PYCR1 active site, inducing conformational changes that enable additional hydrogen bonds and enhance inhibitory potency.

Application Notes

NFLP serves as an important chemical probe for studying proline metabolism in cancer cells and validating PYCR1 as a therapeutic target. In MCF10A H-RAS^V12^ breast cancer cells, which are dependent on the proline cycle for growth and survival, NFLP treatment effectively inhibited de novo proline biosynthesis and impaired spheroidal growth [3]. These cellular phenotypes mirrored the effects observed in PYCR1 knockdown experiments, providing functional validation of NFLP's target engagement and biological activity [3]. When working with NFLP, researchers should note its solubility characteristics - it is typically used at concentrations up to 16 mM in aqueous solutions for biochemical assays, though lower concentrations may be sufficient for cellular studies [1].

For researchers investigating proline metabolism in different biological contexts, NFLP offers several advantages over genetic approaches. Its rapid onset of action enables acute perturbation of proline biosynthesis, allowing researchers to distinguish direct metabolic consequences from adaptive responses. Additionally, NFLP can be used in dose-response studies to establish correlations between PYCR1 inhibition severity and phenotypic outcomes. However, researchers should be aware that as a proline analog, NFLP might potentially affect other proline-utilizing enzymes and should include appropriate controls to verify target specificity [3].

Table 2: NFLP Application Summary in Research Contexts

Application Area Concentration Range Key Readouts Considerations
Enzyme Kinetics 50-500 μM Ki, IC50, inhibition mechanism Competitive with P5C; use fixed NADH concentration
X-ray Crystallography 5-20 mM Electron density, binding mode, conformational changes High concentrations needed for occupancy
Cell-Based Assays 0.1-5 mM Proline biosynthesis, spheroid growth, viability Monitor potential off-target effects on collagen synthesis
Metabolic Studies 0.5-2 mM De novo proline synthesis, metabolic flux Combine with stable isotope tracing for best results

Experimental Protocols

Protein Expression and Purification

The protocol for producing recombinant human PYCR1 suitable for biochemical and structural studies begins with expression in E. coli. The PYCR1 gene is cloned into a pET-based vector with an N-terminal Histag for purification. The protein is expressed in BL21(DE3) cells grown in LB medium at 37°C until OD600* reaches 0.6-0.8, followed by induction with 0.5 mM IPTG at 18°C for 16-18 hours [3]. Cells are harvested by centrifugation and lysed by sonication in buffer containing 50 mM HEPES (pH 7.8), 300 mM NaCl, 10 mM imidazole, and 5% glycerol [3]. The lysate is clarified by centrifugation and applied to a Ni2+-NTA affinity column. After washing with the same buffer containing 25 mM imidazole, the protein is eluted with 250 mM imidazole. Further purification is achieved by size exclusion chromatography using a Superdex 200 column in 20 mM HEPES (pH 7.5), 150 mM NaCl, and 2 mM DTT [3]. The typical yield is 5-10 mg of pure protein per liter of culture.

Enzyme Kinetic Assays and Inhibition Analysis

PYCR1 activity is measured by monitoring the NADH oxidation at 340 nm (ε340 = 6220 M−1cm−1) using a spectrophotometer. Standard assay conditions include 50 mM HEPES (pH 7.5), 150 mM NaCl, 175 μM NADH, and varying concentrations of L-P5C (0-1000 μM) in a 100 μL reaction volume [3]. The reaction is initiated by adding PYCR1 (final concentration 50-100 nM) and monitored for 5-10 minutes. For inhibition studies, NFLP is tested at various concentrations (typically 0-2 mM) against a range of P5C concentrations. Initial velocity data are fit to the competitive inhibition model (Equation 1):

[ v = \frac{V_{\text{max}} \cdot [S]}{K_m \left(1 + \frac{[I]}{K_i}\right) + [S]} ]

where [S] is the P5C concentration, [I] is the inhibitor concentration, Km is the Michaelis constant for P5C, and Ki is the inhibition constant [3]. Global fitting of the data to this model provides the most accurate determination of Ki.

X-ray Crystallography for Binding Mode Determination

Crystallographic screening is a powerful method for directly visualizing inhibitor binding. PYCR1 crystals are grown by the sitting-drop vapor diffusion method at 20°C by mixing equal volumes (0.2-0.4 μL) of protein solution (10-15 mg/mL PYCR1 in 20 mM HEPES pH 7.5, 150 mM NaCl, 2 mM DTT) and reservoir solution containing 0.1-0.2 M magnesium chloride, 18-22% PEG 3350 [1] [3]. For ligand soaking, crystals are transferred to reservoir solution supplemented with 16 mM NFLP (or lower concentrations for less soluble compounds) and incubated for 2-24 hours before cryocooling in liquid nitrogen with reservoir solution containing 20-25% glycerol as cryoprotectant [1]. X-ray diffraction data are collected at synchrotron beamlines (e.g., Advanced Photon Source 24-ID-E) at 100 K. Data are processed with standard programs (XDS, CCP4), and structures are determined by molecular replacement using existing PYCR1 structures as search models [1] [3]. The electron density for NFLP is typically unambiguous, allowing precise modeling of its binding mode and associated protein conformational changes.

Cellular Activity Assessment

The functional activity of NFLP in cells is assessed using metabolic labeling and morphological assays. For monitoring de novo proline biosynthesis, MCF10A H-RAS^V12^ cells are incubated with U−13^C-glutamine (2-4 mM) in the presence or absence of NFLP (0.5-2 mM) for 24-48 hours [3]. Cells are harvested and metabolites extracted with cold methanol/acetonitrile/water. Proline is analyzed by LC-MS to determine the incorporation of 13^C label from glutamine. For spheroid growth assays, cells are seeded in ultra-low attachment plates in complete medium with or without NFLP. After 5-7 days, spheroids are imaged and their size quantified using image analysis software [3]. NFLP treatment typically results in significant inhibition of both proline biosynthesis and spheroid growth at concentrations of 1-2 mM.

The following workflow diagram illustrates the key steps in evaluating PYCR1 inhibition:

G ProteinProduction ProteinProduction Crystallization Crystallization ProteinProduction->Crystallization Sitting-drop vapor diffusion BiochemicalAssay BiochemicalAssay ProteinProduction->BiochemicalAssay Purified enzyme DataCollection DataCollection Crystallization->DataCollection Ligand soaking & cryocooling StructureAnalysis StructureAnalysis DataCollection->StructureAnalysis Molecular replacement KineticAnalysis KineticAnalysis BiochemicalAssay->KineticAnalysis NADH oxidation monitoring CellularAssay CellularAssay MetabolicAnalysis MetabolicAnalysis CellularAssay->MetabolicAnalysis Isotope tracing & spheroid assays KineticAnalysis->CellularAssay Active concentrations

Diagram 2: Experimental Workflow for PYCR1 Inhibition Studies. Integrated approach combining structural biology, biochemical assays, and cellular validation to comprehensively characterize PYCR1 inhibition.

Validation and Troubleshooting

Inhibitor Characterization and Specificity

Proper validation of NFLP as a PYCR1 inhibitor requires demonstration of target engagement and functional specificity. The gold standard for target engagement is crystallographic evidence showing clear electron density for NFLP in the PYCR1 active site, with specific interactions with key residues such as those in the αK-αL loop [3]. Additionally, isothermal titration calorimetry (ITC) can provide quantitative measurements of binding affinity and stoichiometry, with expected Kd values in the 100 μM range consistent with the enzymatic Ki. To address potential off-target effects, especially given the structural similarity to proline, researchers should test NFLP against related enzymes such as proline dehydrogenase (PRODH) and ornithine aminotransferase (OAT) [3]. Previous studies have shown that while some proline analogs like thiazolidine-2-carboxylate can inhibit PRODH, NFLP demonstrates improved specificity for PYCR1 [3].

Troubleshooting Common Issues

Several technical challenges may arise when working with NFLP and PYCR1. Low inhibitory potency in cellular assays despite strong enzyme inhibition may reflect poor cellular permeability or rapid metabolism of NFLP. This can be addressed by using prodrug approaches or testing esterified derivatives that may improve cellular uptake. High background in kinetic assays can result from non-enzymatic oxidation of NADH; including appropriate no-enzyme controls and using fresh NADH preparations can mitigate this issue. Crystallization difficulties with PYCR1-ligand complexes may require optimization of protein concentration (8-12 mg/mL), drop ratio (1:1 to 2:1 protein:reservoir solution), and cryoprotection conditions [1] [3]. For compounds with low solubility like some fragment inhibitors, increasing the soaking concentration or using co-solvents such as DMSO (up to 5%) may improve occupancy, though control experiments should verify that co-solvents don't disrupt crystal packing [1].

Data Interpretation Guidelines

When interpreting inhibition data, researchers should note that NFLP exhibits classical competitive inhibition with respect to P5C, but may show mixed inhibition patterns with respect to NADH due to the ordered binding mechanism of PYCR1 [3]. In cellular contexts, the effective concentration required for phenotypic effects may be higher than the enzymatic Ki due to competition with endogenous P5C and the high abundance of PYCR1 in some cancer cells. The extent of proline biosynthesis inhibition should be confirmed through stable isotope tracing rather than inferred solely from phenotypic effects, as proline metabolism intersects with multiple pathways including collagen synthesis, redox homeostasis, and nucleotide biosynthesis [2] [3]. Appropriate control experiments should include treatment with inactive analogs such as L-proline itself to distinguish specific inhibition from general metabolic effects.

Conclusion

N-Formyl-L-proline represents a validated chemical probe for PYCR1 that demonstrates improved potency over previously described proline analog inhibitors. Its well-characterized binding mode, which involves unique protein conformational changes, provides a structural basis for future inhibitor optimization. The experimental protocols outlined here for biochemical, structural, and cellular characterization of PYCR1 inhibition provide researchers with comprehensive tools to study proline metabolism in disease contexts and advance the development of therapeutic strategies targeting this metabolic pathway. As research in proline metabolism continues to expand, NFLP will serve as an important reference compound for validating new PYCR1 inhibitors and elucidating the complex role of proline biosynthesis in cancer and fibrosis.

References

1-Formyl-L-proline cancer metabolism studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 1-Formyl-L-Proline (NFLP)

This compound (NFLP) is a proline analog that acts as a competitive inhibitor of the enzyme Pyrroline-5-Carboxylate Reductase 1 (PYCR1) [1]. PYCR1 catalyzes the final step in proline biosynthesis—the NAD(P)H-dependent reduction of Δ1-pyrroline-5-carboxylate (P5C) to proline [2] [3]. This enzyme is part of the proline cycle, a metabolic pathway frequently upregulated in many cancers to support tumor progression, metastasis, and therapy resistance [2] [4] [5].

NFLP was first identified through an in crystallo screening of proline analogs and represents the first well-validated chemical probe for PYCR1 [4] [1]. Its primary application is in basic cancer biology research to investigate the role of proline metabolism in tumorigenesis and as a starting point for potential anti-cancer drug discovery [4].

Mechanism of Action

NFLP exerts its effects by directly binding to the active site of the PYCR1 enzyme.

  • Competitive Inhibition: NFLP competes with the natural substrate, P5C, for binding to the PYCR1 active site [1]. The inhibitor binding is accompanied by conformational changes in the enzyme's active site, including the translation of an α-helix by 1 Å, which enables additional hydrogen bonds and contributes to its inhibitory strength [1].
  • Structural Insights: The crystal structure of the human PYCR1-NFLP complex (PDB ID: 6XP0) has been resolved at 1.95 Å resolution [1]. This structure reveals that the carboxylate group of NFLP acts as an anchor in the αK–αL loop of the P5C binding site. The formyl group of NFLP provides additional hydrogen-bonding interactions that are not possible with proline itself, explaining its higher affinity compared to other analogs [4].
  • Cellular Consequences: Inhibition of PYCR1 by NFLP depletes intracellular proline levels, impairing processes critical for cancer cells, such as de novo proline biosynthesis, redox homeostasis, and spheroid growth [1] [4].

Key Biochemical and Cellular Profiling Data

The table below summarizes quantitative data for NFLP, which is essential for experimental planning and data interpretation.

Table 1: Biochemical and Cellular Profiling of this compound (NFLP)

Parameter Value Description / Conditions
Inhibition Constant (Kᵢ) 100 μM Competitive with P5C [1] [4].
Specificity over PYCR3 ~30x NFLP is 30 times more specific for PYCR1 over the human PYCR3 isoform [4].
Enzyme Inhibition ~50% Achieved at a concentration of 5 mM [4].
Cellular Activity Positive Inhibits de novo proline biosynthesis and impairs spheroid growth in MCF10A H-RASV12 breast cancer cells [1].

Comparison with Other PYCR1 Inhibitors: A recent screen identified (S)-tetrahydro-2H-pyran-2-carboxylic acid as a promising inhibitor with a lower Kᵢ than NFLP and 30-fold specificity for PYCR1 over PYCR3 [4]. Another study suggests that sulfonate groups can act as effective carboxylic acid isosteres for future inhibitor design [4].

Experimental Protocols

Protocol 1: In Vitro PYCR1 Enzyme Inhibition Assay

This protocol is adapted from activity assays used to identify and validate PYCR1 inhibitors [4].

1. Principle The assay measures the initial velocity of the PYCR1-catalyzed reaction by monitoring the oxidation of NADH to NAD⁺, which results in a decrease in absorbance at 340 nm. Inhibitors reduce this reaction rate.

2. Reagents

  • Purified recombinant human PYCR1 enzyme
  • Tris-HCl or HEPES buffer (pH 7.0-8.5)
  • NADH (e.g., 150-250 μM)
  • P5C substrate (e.g., 1-5 mM)
  • Inhibitor: this compound (NFLP), dissolved in assay buffer
  • DMSO (if needed for stock solutions)

3. Procedure

  • Prepare a master reaction mixture containing buffer, NADH, and PYCR1 enzyme.
  • Dispense the mixture into a 96-well quartz or UV-transparent plate.
  • Add NFLP (or vehicle control) to the test wells. Pre-incubate the enzyme and inhibitor for 5-15 minutes.
  • Initiate the reaction by adding the P5C substrate.
  • Immediately monitor the absorbance at 340 nm for 5-10 minutes using a plate reader.
  • Calculate the initial velocity from the linear portion of the absorbance curve.

4. Data Analysis

  • Plot reaction velocity versus substrate concentration at different inhibitor concentrations.
  • Use nonlinear regression to fit the data to the Michaelis-Menten equation and determine the Kᵢ for NFLP using a competitive inhibition model.
Protocol 2: Cellular Spheroid Growth Assay

This protocol is based on experiments demonstrating that NFLP phenocopies PYCR1 knockdown in cancer cells [1].

1. Principle This 3D cell culture model assesses the effect of NFLP on the growth and viability of cancer cells in an environment that more closely mimics a tumor.

2. Reagents and Cell Line

  • Appropriate cancer cell line (e.g., MCF10A H-RASV12 breast cancer cells)
  • Cell culture medium
  • NFLP stock solution (in water or DMSO)
  • Vehicle control
  • Low-attachment 96-well spheroid microplates
  • Cell viability assay kit (e.g., ATP-based luminescence assay)

3. Procedure

  • Harvest and count cells to prepare a single-cell suspension.
  • Seed cells into low-attachment plates at an optimized density (e.g., 1,000-5,000 cells per well).
  • Allow spheroids to form for 24-72 hours.
  • Treat the formed spheroids with NFLP or vehicle control. Refresh the medium and compounds every 2-3 days.
  • After 5-7 days of treatment, quantify spheroid growth and viability.
    • Imaging: Capture bright-field images and measure spheroid diameter using image analysis software.
    • Viability: Measure ATP content using a luminescent cell viability assay.

4. Data Analysis

  • Normalize spheroid size and viability metrics to the vehicle control.
  • Statistical analysis (e.g., Student's t-test) should be performed to determine the significance of growth inhibition.

Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the metabolic context of NFLP's action and a typical experimental workflow.

G Glutamate Glutamate P5C P5C Glutamate->P5C P5CS P5C->Glutamate P5CDH Proline Proline P5C->Proline PYCR1 (NADH → NAD+) Proline_cycle Proline / P5C Cycle P5C->Proline_cycle Proline->P5C PRODH (FAD → FADH₂) NFLP NFLP PYCR1 PYCR1 NFLP->PYCR1 Inhibits

Diagram 1: NFLP Inhibits the Proline Metabolic Cycle. This diagram shows the proline cycle, where PYCR1 and PRODH work in concert. NFLP specifically inhibits PYCR1, disrupting the conversion of P5C to proline and impacting redox balance and biosynthetic pathways [2] [3] [5].

G cluster_enzyme In Vitro Enzyme Inhibition cluster_cell Cellular Phenotype Start Start Enzyme Assay Enzyme Assay Start->Enzyme Assay Cellular Assay Cellular Assay Start->Cellular Assay A1 Purify PYCR1 Enzyme Assay->A1 B1 Seed Cells (for Spheroids) Cellular Assay->B1 A2 Setup Reaction (NADH, P5C) A1->A2 A3 Add NFLP A2->A3 A4 Monitor A₃₄₀nm A3->A4 A5 Calculate Kᵢ A4->A5 B2 Form Spheroids B1->B2 B3 Treat with NFLP B2->B3 B4 Image & Measure B3->B4 B5 Assay Viability B4->B5

Diagram 2: Workflow for Evaluating NFLP Activity. This outlines the two main experimental approaches for characterizing NFLP: biochemical enzyme inhibition assays and functional cellular spheroid assays [4] [1].

Discussion and Future Perspectives

The discovery of NFLP provides a valuable tool to dissect the role of PYCR1 in cancer. Its confirmed cellular activity in impairing proline biosynthesis and spheroid growth makes it a suitable chemical probe for proof-of-concept studies [1]. However, its moderate affinity (Kᵢ = 100 μM) may limit its utility in more complex in vivo models.

Future research directions include:

  • Medicinal Chemistry Optimization: Structure-based design to improve the potency and pharmacokinetic properties of NFLP, potentially by exploring carboxylic acid isosteres or extending the molecule to access additional binding pockets [4].
  • Isoform Selectivity: While NFLP shows good specificity for PYCR1 over PYCR3, understanding its effect on PYCR2 and further improving isoform selectivity will be crucial for minimizing off-target effects [4] [6].
  • Combination Therapies: Investigating NFLP or its derivatives in combination with other metabolic inhibitors or standard chemotherapeutic agents could uncover synergistic anti-cancer effects.

References

Application Notes: N-Formyl-L-Proline-Derived Organocatalysts for Enantioselective Reduction

Author: Smolecule Technical Support Team. Date: February 2026

This document provides a detailed guide for researchers on the use of N-Formyl-L-proline derivatives as chiral Lewis base organocatalysts in the trichlorosilane-mediated enantioselective reduction of ketoimines. This method provides a metal-free pathway to access valuable chiral amines, which are crucial building blocks in pharmaceutical chemistry [1].

Chemical Rationale and Mechanism

The catalytic system leverages the ability of the catalyst's carboxylic acid group to act as a dual-functionality: it serves as a Lewis basic site to coordinate trichlorosilane (HSiCl₃) while simultaneously activating the ketoimine substrate via hydrogen bonding. This dual interaction organizes the transition state, enabling high levels of stereocontrol [1]. The reaction provides an efficient route to chiral amines, which are privileged structural motifs in numerous bioactive molecules and fine chemicals [2] [1].

The catalytic cycle and experimental workflow are summarized below.

G cluster_workflow Experimental Workflow KET Ketone & Aniline IM Ketoimine Substrate KET->IM TS Catalyst-Substrate Complex IM->TS CAT N-Acyl-L-Proline Catalyst CAT->TS HSi HSiCl₃ HSi->TS Prod Chiral Amine Product TS->CAT Regeneration TS->Prod Step1 1. Imine Preparation (Microwave, K10 clay, Toluene) Step2 2. Catalytic Reduction (DCM, 0°C, 18h, Argon) Step1->Step2 Step3 3. Work-up & Purification (Aqueous Quench, Silica Gel Column) Step2->Step3 Step4 4. Analysis (HPLC with Chiral Stationary Phase) Step3->Step4

Performance and Catalyst Structure Relationship

Catalyst screening revealed that a bulky acyl group on the proline nitrogen is critical for high enantioselectivity. A simple formyl group (Catalyst 2) resulted in racemic product, while more sterically demanding groups like pivaloyl (Catalyst 5) significantly improved stereocontrol [1].

Table 1: Selected Catalyst Performance in Model Reaction⁽¹⁾

Catalyst R Group Yield (%) ee (%)
1 (N-Boc-L-proline) Boc 74 51
2 (N-Formyl-L-proline) Formyl 21 0 (rac)
5 (N-Pivaloyl-L-proline) Pivaloyl 36 70
6 (N-(4-Methylbenzoyl)-L-proline) 4-Toluoyl 63 59
11 (N-Cinnamoyl-L-proline) Cinnamoyl 74 62

⁽¹⁾ Reaction conditions: N-phenylacetophenone imine (0.33 mmol), catalyst (30 mol%), HSiCl₃ (1.15 mmol), DCM, 0°C, 18h [1].

Substrate Scope

The methodology demonstrates applicability across a range of substituted ketoimines. Catalyst 5 (N-Pivaloyl-L-proline) generally provides higher enantioselectivity, while Catalyst 6 (N-(4-Methylbenzoyl)-L-proline) often affords better chemical yields [1].

Table 2: Reduction of Various Ketoimines⁽²⁾

Entry Aromatic Group (Ar) R Group Catalyst Yield (%) ee (%)
1 Phenyl Methyl 5 36 70
2 Phenyl Methyl 6 63 59
3 4-Methoxyphenyl Methyl 5 40 68
4 4-Chlorophenyl Methyl 5 50 71

⁽²⁾ General conditions based on Table 3 in [1].


Detailed Experimental Protocol

Procedure A: Synthesis of N-Acyl-L-Proline Organocatalysts [1]

This procedure describes the synthesis of catalysts like 5 and 6.

  • Reagents & Materials:
    • (S)-Proline
    • Corresponding acyl chloride (e.g., Pivaloyl chloride, 4-Methylbenzoyl chloride)
    • 1 N Sodium hydroxide (NaOH) solution
    • Diethyl ether
    • Anhydrous magnesium sulfate (MgSO₄)
  • Equipment:
    • 100 mL round-bottom flask
    • Magnetic stirrer and stir bar
    • Ice-water bath
    • Separatory funnel
    • Rotary evaporator
  • Step-by-Step Instructions:
    • Dissolve (S)-proline (1.0 equiv) in 1 N NaOH solution (1.0 equiv) in a round-bottom flask.
    • Cool the solution to 0°C in an ice-water bath with stirring.
    • Slowly add the acyl chloride (1.1 equiv) dropwise to the cold, stirred solution.
    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
    • Transfer the mixture to a separatory funnel and wash with diethyl ether (2 x 20 mL) to remove neutral impurities.
    • Acidify the aqueous layer to pH ~2-3 using concentrated HCl.
    • Extract the product with dichloromethane (3 x 25 mL).
    • Combine the organic extracts and dry over anhydrous MgSO₄.
    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
    • Purify the crude product by recrystallization (e.g., from ethyl acetate/hexane) to obtain the pure N-acyl-L-proline catalyst.
Procedure B: General Catalytic Reduction of Ketoimines [1]

This protocol describes the enantioselective reduction of N-phenylacetophenone imine as a model reaction.

  • Reagents & Materials:
    • Ketoimine substrate (e.g., N-phenylacetophenone imine)
    • N-Acyl-L-proline organocatalyst (e.g., 5 or 6)
    • Trichlorosilane (HSiCl₃)
    • Anhydrous Dichloromethane (DCM)
    • Saturated aqueous sodium bicarbonate (NaHCO₃)
    • Brine (saturated NaCl solution)
    • Anhydrous sodium sulfate (Na₂SO₄)
  • Equipment:
    • 10 mL round-bottom flask with septum
    • Magnetic stirrer and stir bar
    • Syringe for reagent addition
    • Argon or nitrogen gas line
    • Ice-water bath
    • Separatory funnel
    • Equipment for flash column chromatography
    • HPLC system with chiral stationary phase (e.g., Chiralpak AD-H, IA, IC, or OD-H)
  • Step-by-Step Instructions:
    • Reaction Setup: Charge a dry 10 mL round-bottom flask with the ketoimine substrate (0.33 mmol) and the N-acyl-L-proline catalyst (0.09 mmol, 30 mol%). Seal the flask with a septum and purge the atmosphere with argon.
    • Solvent Addition: Under a positive pressure of argon, add anhydrous DCM (2 mL) via syringe. Stir the mixture to dissolve the solids.
    • Temperature Control: Cool the reaction mixture to 0°C using an ice-water bath.
    • Reduction: Add trichlorosilane (HSiCl₃, 1.15 mmol, ~3.5 equiv) dropwise via syringe. Continue stirring vigorously at 0°C for 18 hours under an argon atmosphere.
    • Reaction Monitoring: Monitor the reaction progress by TLC.
    • Work-up: Carefully quench the reaction by adding a few mL of saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel.
    • Extraction: Extract the aqueous layer with DCM (3 x 10 mL). Combine the organic extracts and wash with brine (1 x 15 mL).
    • Drying: Dry the combined organic layers over anhydrous Na₂SO₄.
    • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
    • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure chiral amine.
    • Analysis: Determine chemical yield by NMR analysis. Determine enantiomeric excess (ee) by HPLC using a chiral stationary phase. For the model amine product, a Chiralpak AD-H column with a mobile phase of 20% 2-propanol in n-hexane at a flow rate of 1 mL/min and UV detection at 254 nm is suitable [2] [1].
Critical Notes for Implementation
  • Moisture Sensitivity: All steps involving HSiCl₃ must be performed under a strict inert atmosphere (Argon/N₂) using anhydrous solvents to prevent catalyst decomposition and reagent hydrolysis.
  • Catalyst Loading: A relatively high catalyst loading (30 mol%) is typically required to achieve good yields and selectivity in a reasonable time [1].
  • Solvent Optimization: Dichloromethane (DCM) and chloroform are the optimal solvents for this transformation. Non-chlorinated solvents like hexane or toluene lead to significantly lower yield and enantioselectivity [1].
  • Safety: Trichlorosilane is moisture-sensitive, corrosive, and releases HCl upon decomposition. Manipulations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Conclusion and Outlook

N-Formyl-L-proline-derived organocatalysts represent a simple, metal-free system for the enantioselective synthesis of chiral amines. While the parent N-formyl catalyst itself is ineffective, readily synthesized N-acyl variants (e.g., pivaloyl, cinnamoyl) demonstrate promising enantioselectivity. Future development may focus on computational optimization strategies, like the NaviCatGA pipeline, to design more effective and general next-generation proline-derived organocatalysts [3].

References

Application Notes and Protocols: Screening N-Formyl-L-Proline as a PYCR1 Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Pyrroline-5-Carboxylate Reductase 1 (PYCR1) is a key metabolic enzyme that catalyzes the final step in proline biosynthesis, reducing ∆¹-pyrroline-5-carboxylate (P5C) to proline using NAD(P)H as a cofactor [1] [2]. This enzyme has gained significant attention in cancer research and drug discovery due to its frequent overexpression in multiple malignancies, including breast cancer, hepatocellular carcinoma, and lung cancer, where it promotes cancer proliferation, migration, and therapy resistance [2]. PYCR1 forms part of the proline cycle with proline dehydrogenase (PRODH), creating a metabolic hub that supports ATP production, redox homeostasis, and biosynthesis in cancer cells [1] [3].

The discovery of N-Formyl-L-proline (NFLP) as a PYCR1 inhibitor represents a significant advancement in targeting proline metabolism for cancer therapy [1]. These application notes provide detailed methodologies for screening and evaluating NFLP as a PYCR1 inhibitor, enabling researchers to assess its potential as a chemical probe and therapeutic candidate.

Biological Significance and Rationale

PYCR1 in Cancer Metabolism

PYCR1 is consistently overexpressed across numerous cancer types and is linked to advanced disease stages and poor prognosis [2]. The enzyme localizes to mitochondria and primarily utilizes glutamine as a substrate for proline biosynthesis [2]. Mechanistically, PYCR1 supports tumor progression through multiple pathways:

  • Metabolic Reprogramming: PYCR1 enables cancer cells to maintain redox balance by regulating NADH/NAD⁺ ratios during the conversion of P5C to proline [2].
  • ECM Remodeling: Proline constitutes approximately 25% of collagen's amino acid composition, and PYCR1-mediated proline production supports collagen synthesis and extracellular matrix stabilization in the tumor microenvironment [2].
  • Therapeutic Resistance: PYCR1 expression helps cancer cells survive under hypoxic conditions and chemotherapy treatments, making it a valuable target for overcoming treatment resistance [3].
The Proline Cycle

The following diagram illustrates the proline cycle and NFLP's inhibitory role:

G Glutamate Glutamate P5C P5C Glutamate->P5C P5CS Proline Proline P5C->Proline PYCR1 (NADH → NAD+) Proline->P5C PRODH (FAD → FADH₂) NFLP NFLP PYCR1 PYCR1 NFLP->PYCR1 Inhibits PRODH PRODH

Figure 1: The Proline Cycle and NFLP Inhibition Mechanism. PYCR1 catalyzes P5C reduction to proline, while PRODH oxidizes proline back to P5C. NFLP competitively inhibits PYCR1 by binding to the P5C/proline active site. (Created with Graphviz)

Experimental Protocols

Enzyme Kinetics and Inhibition Assay

This protocol measures the direct inhibition of PYCR1 enzyme activity by NFLP [1].

3.1.1 Materials and Reagents
  • Purified human PYCR1: Recombinant enzyme expressed and purified following standard protocols
  • N-Formyl-L-proline (NFLP): Commercially available (e.g., MilliporeSigma)
  • L-P5C substrate: Freshly prepared before experiments
  • NADH: Prepare 175 µM working solution in assay buffer
  • Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 150 mM NaCl
  • Spectrophotometer or plate reader: Capable of measuring absorbance at 340 nm
3.1.2 Procedure
  • Prepare inhibitor solutions: Create serial dilutions of NFLP in assay buffer (0-1000 µM range).

  • Set up reaction mixtures:

    • 50 µL PYCR1 enzyme (diluted to appropriate concentration)
    • 25 µL NADH (175 µM final concentration)
    • 25 µL NFLP solution (varying concentrations)
    • Bring total volume to 225 µL with assay buffer
  • Initiate reaction: Add 25 µL L-P5C (0-1000 µM final concentration) to start reaction.

  • Monitor kinetics: Measure absorbance at 340 nm every 30 seconds for 10-15 minutes to track NADH consumption.

  • Calculate velocity: Determine initial reaction rates from linear portion of progress curves.

  • Data analysis: Fit data globally to competitive inhibition model using appropriate software (e.g., Prism, EnzymeKinetics):

    ( v = \frac{V_{\text{max}} \cdot [S]}{K_m \left(1 + \frac{[I]}{K_i}\right) + [S]} )

    where [S] is P5C concentration, [I] is NFLP concentration, and Kᵢ is the inhibition constant.

X-ray Crystallography Screening

This protocol describes structural characterization of NFLP bound to PYCR1 [1].

3.2.1 Materials and Reagents
  • PYCR1 crystals: Grown using previously established conditions
  • NFLP: 100 mM stock solution in crystallization buffer
  • Cryoprotectant solution: Crystallization buffer containing 25% glycerol
  • X-ray source: Synchrotron radiation source (e.g., APS 24-ID-E)
3.2.2 Procedure
  • Crystal soaking: Transfer PYCR1 crystals to soaking solution containing 10 mM NFLP for 24 hours.
  • Cryocooling: Flash-cool crystals in liquid nitrogen using cryoprotectant solution.
  • Data collection: Collect X-ray diffraction data at 100 K.
  • Data processing:
    • Process diffraction images (indexing, integration, scaling)
    • Solve structure by molecular replacement using existing PYCR1 coordinates
    • Generate initial electron density maps
  • Ligand fitting:
    • Identify positive electron density in active site
    • Fit NFLP coordinates into density
    • Refine structure with multiple cycles of manual building and automated refinement
  • Analysis: Identify conformational changes and specific protein-inhibitor interactions.
Cellular Spheroid Growth Assay

This protocol evaluates the functional effect of NFLP on cancer cell growth in 3D culture [1].

3.3.1 Materials and Reagents
  • MCF10A H-RASV12 cells: Breast cancer cell line dependent on proline cycle
  • NFLP: Prepare 100 mM stock in DMSO, dilute in culture medium
  • Spheroid culture plates: Ultra-low attachment plates
  • Proline detection kit: For measuring intracellular proline levels
3.3.2 Procedure
  • Seed cells: Plate 500 cells/well in 96-well ultra-low attachment plates.
  • Treat with NFLP: Add NFLP (0-500 µM) or vehicle control (DMSO).
  • Incubate: Culture for 5-7 days to allow spheroid formation.
  • Monitor growth: Image spheroids daily using brightfield microscopy.
  • Quantify size: Measure spheroid diameter using image analysis software.
  • Measure proline levels:
    • Harvest spheroids after treatment
    • Extract metabolites
    • Quantify proline content using colorimetric or LC-MS methods
  • Statistical analysis: Compare spheroid size and proline content between treatment groups.

Results and Data Analysis

Quantitative Inhibition Data

The table below summarizes kinetic parameters for NFLP and related PYCR1 inhibitors:

Table 1: Inhibition Constants of PYCR1 Inhibitors [1] [3]

Compound Inhibition Constant (Kᵢ, µM) Mechanism Relative Potency
N-Formyl-L-proline (NFLP) 100 ± 7.7 Competitive 1.0×
L-Thiazolidine-2-carboxylate 438 ± 29 Competitive 0.23×
L-Thiazolidine-4-carboxylate 598 ± 39 Competitive 0.17×
Cyclopentanecarboxylate 1193 ± 61 Competitive 0.08×
L-Tetrahydro-2-furoic acid 2249 ± 121 Competitive 0.04×
L-Proline (product) 1718 ± 224 Competitive 0.06×
(S)-Tetrahydro-2H-pyran-2-carboxylic acid* 70 Competitive 1.43×

Note: *More recent discovery from subsequent screening [3]

Structural Insights

The crystallographic analysis reveals that NFLP binds in the P5C/proline site located at a dimer interface [1]. Key structural features include:

  • Conformational changes: NFLP binding induces translation of an α-helix by 1 Å and rotation of two side chains
  • Unique hydrogen bonds: The formyl group forms additional hydrogen bonds with the αK-αL loop not observed with other proline analogs
  • Binding site: Electron density maps show unambiguous NFLP occupancy in all five chains of the asymmetric unit

The following workflow summarizes the integrated screening approach:

G Step1 Initial Screening (27 proline analogs) Step2 Enzyme Kinetics Step1->Step2 Step3 X-ray Crystallography Step2->Step3 Step4 Cellular Validation Step3->Step4 Step5 Hit Identification (NFLP Ki = 100 µM) Step4->Step5

Figure 2: PYCR1 Inhibitor Screening Workflow. The multi-step approach integrates biochemical, structural, and cellular assays to identify and validate NFLP as a PYCR1 inhibitor. (Created with Graphviz)

Discussion and Applications

Validation as Chemical Probe

NFLP represents the first validated chemical probe for PYCR1 and demonstrates cellular activity by inhibiting de novo proline biosynthesis and impairing spheroid growth in MCF10A H-RASV12 breast cancer cells at concentrations consistent with its enzymatic Kᵢ value [1]. This phenocopies the effects of PYCR1 knockdown, supporting its use as a tool compound for studying proline metabolism in cancer.

Comparison with Recent Developments

Subsequent screening efforts have identified (S)-tetrahydro-2H-pyran-2-carboxylic acid as a more potent inhibitor (Kᵢ = 70 µM) with 30-fold greater specificity for PYCR1 over the PYCR3 isoform [3]. This compound maintains the critical carboxylate anchor group but features a six-membered ring, suggesting expanded chemical space for inhibitor design. Additionally, sulfonate groups have been validated as carboxylic acid isosteres for PYCR1 inhibition, opening new avenues for compound optimization [3].

Technical Considerations
  • Assay optimization: The fixed NADH concentration (175 µM) in kinetic assays should be maintained below saturation to ensure accurate Kᵢ measurements
  • Crystal handling: Soaking times may require optimization for different inhibitors to achieve full occupancy without crystal damage
  • Cellular activity: NFLP's effectiveness in cellular assays depends on membrane permeability and intracellular stability

Conclusion

The protocols described herein provide a comprehensive framework for screening and evaluating PYCR1 inhibitors, with N-Formyl-L-proline serving as a validated starting point for chemical probe development. The integrated approach combining enzyme kinetics, structural biology, and functional cellular assays enables rigorous characterization of compound activity and mechanism. These methods support ongoing drug discovery efforts targeting proline metabolism in cancer and fibrotic diseases.

References

Application Notes and Protocols: 1-Formyl-L-Proline as an Inhibitor of Proline Biosynthesis for Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Proline Biosynthesis and Its Inhibition

Proline metabolism plays a critically important role in the metabolic rewiring that occurs in cancer cells, with PYCR1 (pyrroline-5-carboxylate reductase 1) emerging as a significant therapeutic target. [1] [2] PYCR1 catalyzes the final step in proline biosynthesis, the NAD(P)H-dependent reduction of Δ1-pyrroline-5-carboxylate (P5C) to proline, representing the reductive half of the proline cycle. [1] [2] The proline cycle facilitates redox homeostasis between cellular compartments, impacts nucleotide biosynthesis through regulation of cytosolic NADP+ levels, and supports cancer cell survival under metabolic stress. [2] Elevated PYCR1 expression is one of the most consistent metabolic features observed across diverse cancer types, and genetic knockdown studies demonstrate that PYCR1 is essential for cancer cell proliferation. [1] [2] [3]

1-Formyl-L-proline (NFLP) has been identified as the most potent competitive inhibitor of PYCR1 among proline analogs, with a inhibition constant (Ki) of 100 μM. [1] NFLP represents the first validated chemical probe for PYCR1, binding competitively in the P5C/proline substrate pocket and inducing unique conformational changes in the enzyme's active site. [1] [4] Structural studies reveal that NFLP binding triggers translation of an α-helix by approximately 1 Å and rotation of two side chains, enabling additional hydrogen bonds that likely contribute to its relatively higher affinity compared to other proline analogs. [1] This application note provides detailed protocols and data for implementing NFLP as a tool compound for investigating proline metabolism in cancer models.

Table 1: Basic Biochemical Properties of this compound

Property Description
IUPAC Name (2S)-1-formylpyrrolidine-2-carboxylic acid
Molecular Formula C~6~H~9~NO~3~
Molecular Weight 143.14 g/mol
CAS Registry Number 13200-83-4
InChI Key DHDRGOURKDLAOT-YFKPBYRVSA-N
Chemical Structure N-formylated derivative of L-proline

Quantitative Inhibition Data

The inhibitory activity of NFLP against PYCR1 has been thoroughly characterized through enzyme kinetic studies and structural analyses. Competitive inhibition with respect to P5C has been demonstrated, with NFLP exhibiting significantly greater potency than other known proline analog inhibitors. [1]

Table 2: Inhibition Constants of Proline Analogs Against PYCR1

Compound Inhibition Constant (K~i~) Relative Potency
This compound (NFLP) 100 ± 7.7 μM 1.0× (most potent)
L-Thiazolidine-2-carboxylate 438 ± 29 μM 4.4×
L-Thiazolidine-4-carboxylate 598 ± 39 μM 6.0×
Cyclopentanecarboxylate 1193 ± 61 μM 11.9×
L-Proline (product) 1718 ± 224 μM 17.2×
L-Tetrahydro-2-furoic acid 2249 ± 121 μM 22.5×

Comparative studies reveal important isoform selectivity characteristics of NFLP. While NFLP effectively inhibits both PYCR1 and the related isoform PYCR3, it demonstrates approximately 10-fold higher affinity for PYCR1, making it particularly valuable for dissecting isoform-specific functions in proline metabolism. [5] This selectivity profile is an important consideration when interpreting results from cellular models expressing multiple PYCR isoforms.

Table 3: Comparison of PYCR Isoform Inhibition by NFLP

Parameter PYCR1 PYCR3
Inhibition Constant 100 μM ~1,000 μM (estimated)
Cellular Localization Mitochondrial Cytosolic
Primary Pathway Glutamate-to-Proline Ornithine-to-Proline
Structural Features Forms decameric structures Less characterized

Experimental Protocols

Enzyme Inhibition Assay

Objective: This protocol describes the quantitative measurement of NFLP inhibition against recombinant human PYCR1 using a spectrophotometric assay that monitors NADH oxidation. [1]

Materials and Reagents:

  • Recombinant human PYCR1 (purified, 0.1-0.5 mg/mL)
  • NADH (freshly prepared, 175 μM working concentration)
  • L-P5C substrate (0-1000 μM concentration range)
  • NFLP inhibitor (serial dilutions from 10 mM stock)
  • Assay buffer (50 mM HEPES, pH 7.5, 100 mM NaCl)
  • UV-transparent microplates or quartz cuvettes
  • Spectrophotometer capable of monitoring 340 nm

Procedure:

  • Prepare NADH solution in assay buffer at 175 μM final concentration.
  • Generate two-fold serial dilutions of NFLP in assay buffer (2000 μM to 31.25 μM).
  • Prepare L-P5C substrate solutions across concentration range (0, 50, 100, 200, 400, 800 μM).
  • In a 96-well plate or cuvette, mix:
    • 50 μL NADH solution (175 μM)
    • 25 μL NFLP dilution or buffer control
    • 25 μL PYCR1 enzyme (diluted to appropriate concentration)
    • 50 μL L-P5C substrate solution
  • Initiate reaction by adding L-P5C and immediately monitor absorbance at 340 nm for 10 minutes.
  • Calculate reaction velocities from the linear portion of the progress curves.
  • Fit data globally to a competitive inhibition model to determine K~i~ value.

Data Analysis: The collected data should be analyzed using non-linear regression to the competitive inhibition equation: v = V~max~[S] / (K~m~(1 + [I]/K~i~) + [S]) where [S] is P5C concentration, [I] is NFLP concentration, and K~i~ is the inhibition constant. [1]

Cellular Activity Assessment

Objective: Evaluate the functional impact of NFLP on proline biosynthesis and spheroid growth in cancer cell models. [1]

Materials and Reagents:

  • MCF10A H-RAS^V12^ breast cancer cells (or other appropriate model)
  • NFLP (prepare 100 mM stock in DMSO, store at -20°C)
  • Proline-free culture medium
  • (^13)C-glutamine for metabolic tracing studies
  • Cell culture reagents for 3D spheroid formation
  • LC-MS system for proline quantification

Procedure for Proline Biosynthesis Inhibition:

  • Culture MCF10A H-RAS^V12^ cells in appropriate medium until 70% confluent.
  • Pre-treat cells with NFLP (0.5-2 mM) or vehicle control for 2 hours.
  • Replace medium with proline-free medium containing NFLP and (^13)C-glutamine.
  • Incubate for 4-24 hours to allow metabolic incorporation.
  • Quench metabolism and extract intracellular metabolites.
  • Analyze proline abundance and (^13)C-enrichment using LC-MS.
  • Normalize proline levels to protein content or cell number.

Procedure for Spheroid Growth Assay:

  • Prepare cell suspension at 1,000-5,000 cells/mL in medium containing 0.5% methylcellulose.
  • Plate 100 μL aliquots in ultra-low attachment 96-well plates.
  • Add NFLP (0.1-2 mM) or vehicle control immediately after plating.
  • Culture for 5-7 days, refreshing inhibitor every 2-3 days.
  • Quantify spheroid size and morphology using microscopy.
  • Stain with viability markers if appropriate.

Expected Results: Treatment with NFLP should demonstrate dose-dependent inhibition of de novo proline biosynthesis and impairment of spheroid growth, phenocopying the effects observed with PYCR1 genetic knockdown. [1]

Research Applications

Cancer Metabolism Studies

NFLP serves as a valuable chemical tool for investigating proline metabolism in cancer biology. The compound has been shown to effectively inhibit de novo proline biosynthesis in MCF10A H-RAS^V12^ breast cancer cells, which depend on the proline cycle for growth and survival. [1] When using NFLP in cellular models, researchers should consider the context-dependent roles of proline metabolism, which include supporting redox homeostasis through the proline cycle, generating ATP under metabolic stress, and providing proline for collagen synthesis in the tumor microenvironment. [2] [3] Treatment protocols typically utilize NFLP in the 0.5-2 mM concentration range for cellular studies, with effects observable within 24-72 hours of treatment. [1]

Structural Biology Applications

The well-characterized binding mode of NFLP to PYCR1 makes it particularly useful for structural biology applications. Multiple crystal structures of the PYCR1-NFLP complex have been solved (PDB IDs: 6XP0, 8VRE), revealing that NFLP binding induces unique conformational changes in the enzyme active site, including translation of an α-helix by approximately 1 Å and rotation of side chains to form additional hydrogen bonds. [1] [6] [4] These structures provide valuable insights for structure-based drug design and can serve as positive controls in crystallographic screening campaigns. For structural studies, PYCR1 is typically co-crystallized with NFLP at concentrations of 5-20 mM in the crystallization solution. [1]

Pathway and Mechanism Visualization

Figure 1: Mechanism of NFLP Inhibition in the Proline Cycle. The diagram illustrates the normal proline cycle (yellow background) where PYCR1 catalyzes the reduction of P5C to proline using NADH as a cofactor. NFLP (red) competitively inhibits PYCR1 by binding to the P5C/proline substrate pocket, disrupting proline biosynthesis and the associated redox shuttling functions. [1] [2]

Technical Considerations

Compound Handling

Solubility and Storage: NFLP is soluble in aqueous solutions at concentrations up to at least 16 mM, which is sufficient for most experimental applications. [1] [3] For long-term storage, prepare aliquots in DMSO at 100-500 mM concentration and store at -20°C to -80°C. Avoid repeated freeze-thaw cycles to maintain compound integrity.

Cellular Permeability: While NFLP is a proline analog, its formyl group enhances interactions with the PYCR1 active site but may affect cellular uptake compared to native proline. Researchers should empirically determine effective concentrations for their specific cell models, as permeability may vary based on cell type and transporter expression.

Experimental Design

Appropriate Controls: Include both vehicle controls (DMSO at equivalent concentration) and positive controls when possible (e.g., PYCR1 knockdown cells). For rescue experiments, consider supplementing with exogenous proline (50-200 μM) to confirm target specificity.

Isoform Considerations: Be aware that NFLP exhibits differential potency against PYCR isoforms, with approximately 10-fold lower affinity for PYCR3 compared to PYCR1. [5] This selectivity should be considered when interpreting results from systems expressing multiple PYCR isoforms.

Conclusion

This compound represents the first validated chemical probe for PYCR1, providing researchers with a valuable tool for investigating proline metabolism in cancer and other biological contexts. [1] Its well-characterized mechanism of competitive inhibition (K~i~ = 100 μM), established cellular activity in impairing proline biosynthesis and spheroid growth, and availability of detailed structural information make NFLP an excellent choice for initial investigations targeting the proline biosynthetic pathway. [1] [4] As research on proline metabolism continues to expand, particularly in cancer metabolism and tumor microenvironment biology, NFLP provides a foundational chemical tool for probing PYCR1 function and validating new target opportunities in diverse experimental systems.

References

N-Formyl-L-proline trichlorosilane-mediated reduction catalyst

Author: Smolecule Technical Support Team. Date: February 2026

Catalyst Overview and Performance

N-Formyl-L-proline belongs to a class of Lewis basic organocatalysts that activate trichlorosilane for the enantioselective reduction of C=N bonds [1] [2]. This metal-free methodology provides an attractive alternative to transition-metal-catalyzed hydrogenation, avoiding challenges like metal contamination and high-pressure conditions [1].

Catalyst performance is significantly influenced by the substituents on the proline nitrogen. The formyl group alone often yields moderate results, while increased steric bulk on the nitrogen can greatly enhance enantioselectivity [1] [3]. For example, an N-pivaloyl proline anilide catalyst achieved high enantioselectivity in the reduction of N-aryl imines [1].

Quantitative data for selected N-formyl proline-derived catalysts is summarized in the table below.

Catalyst Structure Imine Substrate (N-aryl) Reaction Conditions Yield (%) ee (%) Reference
N-Formyl-α'-(2,4,6-triethylphenyl)-L-proline [4] Aryl ketones (for alcohol synthesis) HSiCl₃, catalyst, DCM, 0°C Not Specified Up to 97 [4]
N-Formyl-L-proline (Cat. 2) [3] N-phenylacetophenone imine 30 mol% Cat., HSiCl₃, DCM, 0°C, 18h 21 ~0 (rac) [3]
N-Pivaloyl-L-proline anilide [1] N-aryl imines (e.g., 1a) 10 mol% Cat., HSiCl₃, DCM, -20°C High High [1]
N-Boc-L-proline (Cat. 1) [3] N-phenylacetophenone imine 30 mol% Cat., HSiCl₃, DCM, -20°C, 32h 74 73 [3]

Detailed Experimental Protocol

Part 1: Catalyst Preparation

N-substituted proline catalysts can be readily synthesized from L-proline. A general procedure for preparing N-acyl proline derivatives is as follows [3]:

  • Dissolve (S)-proline (1.0 equivalent) in 1 N sodium hydroxide (NaOH) solution.
  • Add the solution to a reaction vessel equipped with a stir bar and cool in an ice bath.
  • Slowly add the desired acyl chloride (1.1 equivalents) dropwise to the stirred, cooled solution.
  • Allow the reaction to warm to room temperature and stir for several hours.
  • Acidify the mixture with dilute hydrochloric acid (HCl) to precipitate the product.
  • Collect the solid via vacuum filtration and purify it by recrystallization.
Part 2: Imine Reduction Procedure

The following protocol is adapted from published procedures for the reduction of N-aryl ketimines [1] [3].

  • Reaction Setup: Conduct all operations under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or a glovebox.
  • Step 1: Charge a dry reaction vessel with the imine substrate (0.33 mmol) and the N-formyl proline catalyst (0.03 - 0.10 mmol, 10-30 mol%).
  • Step 2: Add anhydrous dichloromethane (DCM, 2-3 mL) as the solvent.
  • Step 3: Cool the mixture to 0°C or -20°C (temperature critically impacts enantioselectivity) [3].
  • Step 4: Slowly add trichlorosilane (HSiCl₃, 1.15 mmol, ~3.5 equiv.) dropwise via syringe.
  • Step 5: Stir the reaction mixture at the maintained temperature for 18-32 hours, monitoring by TLC until completion.
  • Step 6: Quench the reaction by carefully adding a saturated aqueous sodium bicarbonate (NaHCO₃) solution slowly.
  • Step 7: Extract the aqueous mixture with dichloromethane (3 x 10 mL).
  • Step 8: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
  • Step 9: Purify the crude amine product by flash column chromatography on silica gel.

Mechanism and Workflow Visualization

The catalytic cycle and experimental workflow are illustrated in the following diagrams, generated using Graphviz DOT language.

Catalytic Cycle of Enantioselective Reduction

CatalyticCycle Si HSiCl₃ Complex Activated Si-Complex Si->Complex Cat N-Formyl- L-Proline Catalyst Cat->Complex Imine Prochiral Imine TS Chiral Transition State Imine->TS Complex->TS Amine Chiral Amine TS->Amine CatOut N-Formyl- L-Proline Catalyst TS->CatOut CatOut->Cat Catalyst Recycle

Experimental Workflow for Imine Reduction

ExperimentalWorkflow Start Reaction Setup (Inert Atmosphere, Dry Solvent) Step1 Add Imine Substrate and Catalyst Start->Step1 Step2 Cool Reaction Mixture (0°C to -20°C) Step1->Step2 Step3 Add Trichlorosilane (HSiCl₃) Dropwise Step2->Step3 Step4 Stir at Constant T (Monitor by TLC) Step3->Step4 Step5 Quench Reaction (Sat. NaHCO₃ Solution) Step4->Step5 Step6 Extract with DCM Step5->Step6 Step7 Dry, Filter, Concentrate Step6->Step7 Step8 Purify by Flash Chromatography Step7->Step8 End Chiral Amine Product Step8->End

Key Application Notes

  • Catalyst Optimization: Simple N-Formyl-L-proline may provide low enantioselectivity. For higher ee, design catalysts with bulky N-substituents (e.g., pivaloyl, anilide with bulky aryl groups) that create a well-defined chiral environment [1] [3].
  • Critical Parameters: Temperature control is crucial. Lower temperatures (e.g., -20°C) generally favor higher enantioselectivity but may require longer reaction times [3]. The choice of chlorinated solvent (DCM, CHCl₃) is also important for optimal yield and ee [3].
  • Substrate Scope: This methodology is generally effective for N-aryl imines derived from acetophenone and aromatic amines [1] [3]. Aliphatic imines or those with different protecting groups may require further catalyst optimization.

References

Application Note: Investigating the Role of Proline Metabolism in Breast Cancer Spheroids

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Three-dimensional (3D) cell culture systems, particularly spheroids, have emerged as a physiologically relevant in vitro model that more accurately recapitulates the complex architecture and microenvironment of solid tumors compared to traditional two-dimensional (2D) monolayers [1]. In breast cancer research, spheroids provide unique insights into tumor progression, drug resistance, and cellular metabolism [2].

Proline metabolism has been identified as a critical pathway rewired in various cancers, including breast cancer [3] [4]. The key enzyme Pyrroline-5-Carboxylate Reductase 1 (PYCR1), which catalyzes the final step in proline biosynthesis, is frequently upregulated in malignancies and is linked to supporting cancer proliferation, migration, and therapy resistance [4] [5]. This application note outlines a detailed protocol for cultivating breast cancer cell spheroids and provides a framework for assessing the impact of proline metabolism modulation, for instance with compounds like 1-Formyl-L-proline, on spheroid growth.

Background and Significance

2.1 The Advantage of 3D Spheroid Models

  • Structural Complexity: Spheroids mimic in vivo tumors by developing distinct zones: a proliferating outer layer, a quiescent intermediate layer, and a hypoxic, necrotic core. This creates gradients of nutrients, oxygen, and drug penetration [1].
  • Relevant Gene Expression: Cells in 3D spheroids exhibit gene expression profiles closer to those found in vivo compared to 2D cultures. This includes upregulation of pathways related to hypoxia, epithelial-to-mesenchymal transition (EMT), and drug resistance [6] [1].
  • Therapeutic Prediction: Breast cancer spheroids consistently demonstrate increased resistance to chemotherapeutic agents like Carboplatin and Doxorubicin, providing a more reliable model for preclinical drug evaluation [2].

2.2 Proline Metabolism in Breast Cancer Proline is a multifunctional amino acid essential for protein synthesis, redox balance, and cellular energy production [3]. Its metabolism is intimately linked to tumor progression through:

  • Collagen and ECM Production: Proline is a primary component of collagen. Increased collagen synthesis and remodeling of the extracellular matrix (ECM) promote tumor stiffness, progression, and metastasis [4].
  • Metabolic Reprogramming: The catabolism of proline in the mitochondria can drive ATP production, while its synthesis helps maintain NAD+/NADH balance, supporting rapid cancer cell proliferation [3].
  • PYCR1 as a Therapeutic Target: The upregulation of PYCR1 in breast cancer and other malignancies correlates with advanced stages and poor prognosis, highlighting its potential as a novel therapeutic target [4] [5].

Experimental Protocols

3.1 Generation of Breast Cancer Cell Spheroids using Microwell Arrays This protocol is adapted from established methodologies for triple-negative breast cancer (MDA-MB-231) cells [2].

Materials:

  • Cell Line: MDA-MB-231 cells (or other breast cancer lines like MCF-7).
  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
  • Hydrogel: 1.5% (w/v) Agarose in distilled water.
  • Equipment: Microwell mould, cell culture plate, phase-contrast microscope.

Procedure:

  • Preparation of Microwell Array:

    • Dissolve agarose powder in water to create a 1.5% (w/v) solution. Autoclave and cool to 65°C.
    • Pour the liquid agarose into a culture plate and immediately place a sterilized microwell mould on top.
    • Allow the agarose to solidify completely at room temperature, then carefully remove the mould to reveal the microwell array.
  • Spheroid Formation and Culture:

    • Harvest MDA-MB-231 cells and prepare a single-cell suspension at a density of 2×10^6 cells/mL.
    • Seed the cell suspension into the microwell plate.
    • Culture the plate at 37°C with 5% CO₂, replacing the medium every 48 hours.
    • Monitor spheroid formation daily under a phase-contrast microscope. Compact, viable spheroids typically form within 3-4 days and can be maintained for up to 9-14 days for experiments.

The following diagram illustrates the experimental workflow for spheroid formation and analysis.

spheroid_workflow start Start Experiment hydrogel Prepare 1.5% Agarose Hydrogel Microwell Array start->hydrogel seed Seed MDA-MB-231 Cells (2×10⁶ cells/mL) hydrogel->seed culture Culture for 3-14 Days (37°C, 5% CO₂) seed->culture treat Treat with Compound (e.g., this compound) culture->treat analyze Analyze Spheroids treat->analyze end Data Collection & Analysis analyze->end

3.2 Treatment and Assessment of Spheroid Growth Once mature spheroids are formed (typically by day 5-7), they can be treated with the test compound.

Materials:

  • Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water). Include a vehicle control.
  • Viability Reagent: CellTiter-Glo 3D Cell Viability Assay.
  • Fixative: 4% Paraformaldehyde (PFA).
  • Staining: Hematoxylin and Eosin (H&E), Ki67 antibody for immunohistochemistry.

Procedure:

  • Compound Treatment:

    • After spheroid formation, add this compound across a range of concentrations (e.g., 0.1 µM to 100 µM) to the culture medium.
    • Incubate for a predetermined period (e.g., 72-96 hours), refreshing the medium and compound as needed.
  • Spheroid Growth and Viability Analysis:

    • Cell Viability (CellTiter-Glo 3D Assay): Transfer spheroids to a white-walled plate. Add an equal volume of CellTiter-Glo 3D reagent, mix vigorously for 5 minutes to induce lysis, and incubate for 25 minutes at room temperature to stabilize the signal. Measure luminescence [2].
    • Morphological Analysis: Image spheroids regularly using phase-contrast microscopy to monitor changes in size and structure.
    • Histological Analysis: Collect spheroids, fix in 4% PFA for 2 hours, and embed in paraffin. Section into 3 µm slices and stain with H&E for structural analysis or with Ki67 antibody to assess cell proliferation [2].

Key Parameters and Expected Outcomes

The table below summarizes quantitative data and characteristics expected from breast cancer spheroid models.

Table 1: Characterization of Breast Cancer Cell Spheroids

Parameter Method of Analysis Typical Findings in 3D Spheroids vs. 2D Reference
Growth Rate CellTiter-Glo 3D Assay (ATP quantification) Slower growth rate compared to 2D monolayer. [2]
Proliferation Zonation IHC for Ki67 (Proliferation marker) Proliferating cells are restricted to the outer layer. [2]
Drug Resistance IC50 to Carboplatin, Doxorubicin Significantly increased resistance in spheroids. [2]
EMT Marker Expression Western Blot (e.g., Vimentin, N-cadherin) Upregulation of EMT-associated proteins. [2]
Migratory Capacity Transwell Assay (post-spheroid dissociation) Enhanced migration and invasion capabilities. [2]

Proline Metabolism Pathway in Cancer

The following diagram outlines the core pathway of proline metabolism, highlighting the role of PYCR1 and the potential point of investigation for this compound.

proline_metabolism glutamine Glutamine glutamate Glutamate glutamine->glutamate GLS p5c P5C (Δ¹-pyrroline-5-carboxylate) glutamate->p5c P5CS (ALDH18A1) proline Proline p5c->proline PYCR1 (NAD(P)H) collagen Collagen Synthesis & ECM Remodeling proline->collagen intervention Potential Point of Investigation: This compound proline->intervention

Discussion and Analysis Framework

When investigating a proline analog like this compound, consider the following analytical approaches:

  • Dose-Response Analysis: Treat spheroids with a concentration gradient of the compound to generate a dose-response curve and calculate IC₅₀ values for growth inhibition.
  • Impact on Proline Metabolism: Assess the expression levels of key metabolic enzymes like PYCR1 via Western Blot before and after treatment. A decrease in PYCR1 levels or activity could indicate targeted effects [4] [5].
  • Functional Consequences: Evaluate downstream effects such as:
    • Reduced Collagen Deposition: Use specific stains (e.g., Masson's Trichrome) or immunofluorescence for collagen in spheroid sections.
    • Disrupted Redox Homeostasis: Measure intracellular levels of NAD+/NADH and reactive oxygen species (ROS) using commercial kits [3] [4].
    • Induction of Apoptosis: Perform flow cytometry analysis using Annexin V/FITC and Propidium Iodide (PI) staining [2].

References

Comprehensive Application Notes and Protocols for N-Formyl-L-Proline-Mediated Proline Cycle Inhibition in Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Proline Cycle Inhibition and Therapeutic Potential

The Proline Cycle in Cancer Metabolism

The proline cycle represents a fundamental metabolic pathway that has gained significant attention in cancer biology due to its crucial role in cancer cell metabolism and tumor progression. This cycle consists of two complementary half-reactions: the oxidative conversion of proline to Δ1-pyrroline-5-carboxylate (P5C) catalyzed by proline dehydrogenase (PRODH), and the reductive transformation of P5C back to proline catalyzed by pyrroline-5-carboxylate reductase (PYCR), primarily the PYCR1 isoform in humans. This substrate cycle facilitates the transfer of reducing equivalents between cellular compartments, impacts redox homeostasis, and generates metabolic intermediates that support cancer proliferation. Research has demonstrated that PYCR1 is consistently overexpressed across multiple cancer types, including hepatocellular carcinoma, breast cancer, and kidney cancers, making it an attractive therapeutic target for cancer intervention strategies. [1] [2] [3]

The metabolic rewiring of cancer cells creates specific dependencies on amino acid metabolism pathways, including proline biosynthesis and catabolism. The proline-P5C cycle has been implicated in supporting several cancer-associated processes, including ATP production during metabolic stress, maintenance of cytosolic NADP+ levels for nucleotide biosynthesis, activation of survival signaling pathways through reactive oxygen species generation, and provision of proline for collagen synthesis in the tumor microenvironment. The unique dependency of certain cancers on proline metabolism, similar to the known dependencies on asparagine or arginine in other cancer types, provides a therapeutic window that can be exploited through targeted inhibition of key enzymes in this pathway, particularly PYCR1. [2] [3] [4]

N-Formyl-L-Proline as a PYCR1 Inhibitor

N-Formyl-L-proline (NFLP) has emerged as the most potent competitive inhibitor of PYCR1 among proline analogs investigated to date. Discovered through a focused screening of proline analogs using X-ray crystallography, NFLP exhibits a competitive inhibition constant (Ki) of 100 μM with respect to the substrate P5C, demonstrating significantly higher potency than the natural product proline (Ki = 1.7 mM) and other proline analogs. The structural basis for NFLP's enhanced inhibition lies in its formyl group, which enables additional hydrogen bonding interactions with PYCR1's active site residues and induces unique conformational changes in the enzyme that optimize binding. This inhibitor has shown efficacy in cellular models, successfully phenocopying PYCR1 knockdown in impairing proline biosynthesis and spheroidal growth in MCF10A H-RASV12 breast cancer cells, thereby validating its utility as a chemical probe for studying proline cycle function in cancer biology. [1] [5]

Quantitative Comparison of Proline Analog Inhibitors

Table 1: Inhibition Constants of Proline Analogs Against PYCR1

Inhibitor Abbreviation Inhibition Constant (Ki) Mechanism Relative Potency
N-Formyl-L-proline NFLP 100 μM Competitive with P5C 1.0×
L-Thiazolidine-2-carboxylate L-T2C 400 μM Competitive with P5C 0.25×
L-Thiazolidine-4-carboxylate L-T4C 600 μM Competitive with P5C 0.17×
Cyclopentanecarboxylate CPC 1.0 mM Competitive with P5C 0.10×
L-Proline (product) - 1.7 mM Competitive with P5C 0.06×
L-Tetrahydro-2-furoic acid THFA 2.0 mM Competitive with P5C 0.05×

Table 2: Recently Discovered Fragment Inhibitors of PYCR1

Fragment Compound Molecular Weight (Da) Resolution (Å) Inhibition Activity Binding Characteristics
Compound 2 186 2.00 IC50 < NFLP Dual-site binding
Compound 14 205 1.74 Active P5C pocket + NAD(P)H site
Compound 19 199 1.94 Active Extended binding mode
Compound 20 224 1.72 Active Dual-site binding
Compound 22 193 1.95 Not detected P5C pocket primarily
Compound 32 200 2.10 Active Novel binding mode
Compound 33 214 2.20 Not detected Partial NAD(P)H site
Compound 36 289 1.88 Not detected Extensive interactions

The search for effective PYCR1 inhibitors has expanded beyond traditional proline analogs to include fragment-like compounds that explore novel chemical space. Recent crystallographic fragment screening of 37 compounds (molecular weight range: 143-289 Da) identified eight novel binders, representing a 22% hit rate, with several showing inhibition of PYCR1 in kinetic assays. Notably, some of these fragments exhibit a dual-binding mode, occupying both the P5C substrate pocket and portions of the NAD(P)H coenzyme binding site, which represents a significant advance over proline analogs that primarily target only the P5C binding site. This dual-binding approach promises enhanced specificity and potency, as demonstrated by one fragment (Compound 2) that shows a lower apparent IC50 than NFLP. These novel chemotypes provide valuable starting points for future inhibitor optimization campaigns targeting PYCR1. [5]

Experimental Protocols and Methodologies

Protocol 1: Kinetic Characterization of PYCR1 Inhibition

Objective: Determine the inhibition constant (Ki) of N-Formyl-L-proline against PYCR1 using steady-state enzyme kinetics.

Materials and Reagents:

  • Purified recombinant human PYCR1 (concentration: 0.5-1.0 mg/mL)
  • NADH (175 μM working concentration in assay)
  • L-P5C (variable substrate, 0-1000 μM range)
  • N-Formyl-L-proline (inhibitor, various concentrations)
  • Assay buffer: 20 mM MOPS, pH 7.5, 10 mM MgCl₂
  • Spectrophotometer capable of monitoring absorbance at 340 nm

Procedure:

  • Prepare NADH stock solution in assay buffer and confirm concentration using extinction coefficient ε₃₄₀ = 6220 M⁻¹cm⁻¹
  • Generate L-P5C from L-glutamate-γ-semialdehyde by non-enzymatic cyclization, confirm concentration
  • Set up inhibition assays with fixed NADH concentration (175 μM) and varying L-P5C (0-1000 μM)
  • Include NFLP at multiple concentrations (e.g., 0, 50, 100, 200, 500 μM)
  • Initiate reactions by adding PYCR1 (final concentration 10-20 nM)
  • Monitor NADH oxidation continuously at 340 nm for 5-10 minutes
  • Calculate initial velocities from linear portion of absorbance decrease
  • Fit data globally to competitive inhibition model using Equation 1:

[ v = \frac{V_{max} \cdot [S]}{K_m \left(1 + \frac{[I]}{K_i}\right) + [S]} ]

Where [S] is L-P5C concentration, [I] is inhibitor concentration, and Ki is the inhibition constant

Validation Notes: For NFLP, expected Ki value is approximately 100 μM. The mechanism is competitive with respect to P5C, so varying P5C concentration at fixed NADH is essential. Measurements should be performed in triplicate to ensure statistical significance. [1]

Protocol 2: Cellular Assay for Proline Biosynthesis Inhibition

Objective: Assess the effect of NFLP on de novo proline biosynthesis in cancer cell cultures.

Materials and Reagents:

  • MCF10A H-RASV12 breast cancer cells (or other appropriate cancer cell line)
  • DMEM/F12 medium with appropriate supplements
  • N-Formyl-L-proline (100-500 μM working concentration in medium)
  • U-¹³C-glutamine or U-¹³C-glutamate for metabolic tracing
  • LC-MS system for proline quantification
  • Proline detection kit (alternative method)

Procedure:

  • Culture MCF10A H-RASV12 cells in appropriate medium until 70% confluent
  • Pre-treat cells with NFLP (recommended starting concentration: 300 μM) for 24 hours
  • Replace medium with fresh medium containing NFLP and ¹³C-labeled glutamine/glutamate
  • Incubate for additional 4-24 hours to allow proline biosynthesis
  • Extract intracellular metabolites using cold methanol:water (80:20) solution
  • Quantify proline levels using either: a) LC-MS analysis monitoring ¹³C incorporation into proline b) Colorimetric proline detection assay following manufacturer's protocol
  • Normalize proline levels to protein content or cell number
  • Assess spheroid growth in 3D culture by measuring spheroid size over 5-7 days

Validation Notes: Effective NFLP concentration for cellular studies typically ranges from 100-500 μM. Expected outcomes include reduced ¹³C incorporation into proline from labeled precursors and impaired spheroid growth in 3D culture conditions. Cellular proliferation assays (e.g., MTT, CellTiter-Glo) can be performed in parallel to assess overall anti-proliferative effects. [1]

cellular_assay_workflow A Cell Culture (MCF10A H-RASV12) B NFLP Treatment (100-500 μM, 24h) A->B C Metabolic Tracing (13C-Glutamine/Glu) B->C F Phenotypic Assessment (Spheroid Growth) B->F D Metabolite Extraction (Cold Methanol:Water) C->D E Proline Quantification (LC-MS or Colorimetric) D->E G Data Analysis (Normalize to Protein/Cell #) E->G F->G

Diagram 1: Cellular assay workflow for evaluating NFLP-mediated proline cycle inhibition. The protocol combines metabolic tracing with phenotypic assessment in 3D culture models.

Structural Insights and Mechanism of Action

Structural Basis of PYCR1 Inhibition by NFLP

The molecular mechanism of NFLP inhibition has been elucidated through X-ray crystallography, revealing distinctive structural changes in the PYCR1 active site. The crystal structure of the PYCR1-NFLP complex (determined at 1.75-2.35 Å resolution) demonstrates that NFLP binds in the P5C/proline substrate pocket, which is located at the dimer interface of PYCR1. This binding site consists of the αK-αL loop from one protomer and a kinked α-helix from the adjacent protomer. Unlike other proline analogs, NFLP binding induces conformational changes in the enzyme, including translation of an α-helix by approximately 1 Å and rotation of two side chains. These structural rearrangements enable the formation of additional hydrogen bonds between the formyl group of NFLP and active site residues, primarily explaining its enhanced potency compared to other proline analogs. [1]

The formyl moiety of NFLP plays a critical role in inhibitor binding and specificity. This functional group participates in hydrogen bonding with the backbone amide of Gly227 and the side chain of Lys229 in the PYCR1 active site. These interactions are not possible with the natural substrate P5C or the product proline, providing a structural rationale for the competitive inhibition mechanism. The carboxylate group of NFLP maintains the canonical ionic interaction with Arg138 and Arg87 of the αK-αL loop, which is conserved among proline analog inhibitors. The pyrrolidine ring occupies a position similar to that of the product proline, with favorable van der Waals contacts with surrounding hydrophobic residues. This detailed structural understanding enables rational design of next-generation inhibitors with improved affinity and drug-like properties. [1] [5]

Table 3: Structural Features of PYCR1-Inhibitor Complexes

Inhibitor Resolution (Å) Active Site Changes Key Interactions PDB Accession
N-Formyl-L-proline (NFLP) 1.75-2.35 Helix translation (1 Å), side chain rotations Formyl group H-bonds with Gly227, Lys229 Not specified
L-Tetrahydro-2-furoic acid 2.35 Minimal conformational changes Carboxylate-Arg138 salt bridge Not specified
L-Thiazolidine-2-carboxylate 1.80-2.35 Sulfate ion co-binding Thiazolidine ring sulfur coordination Not specified
Fragment Compound 2 2.00 Dual-site binding Both P5C and NAD(P)H sites 9S02
Fragment Compound 14 1.74 Extended active site engagement Novel hydrogen bonding network 9S04
Crystallographic Screening Protocol

Objective: Identify novel PYCR1 inhibitors using X-ray crystallography-based fragment screening.

Materials and Reagents:

  • PYCR1 protein (≥10 mg/mL for crystallization)
  • Fragment library (37 compounds, MW 143-289 Da)
  • Crystallization reagents (PEGs, salts, buffers)
  • X-ray diffraction source (synchrotron preferred)

Procedure:

  • Generate PYCR1 crystals using hanging-drop vapor diffusion
  • Optimize crystals for ligand soaking (size >50 μm)
  • Prepare fragment solutions at 16 mM (or maximum solubility)
  • Soak crystals in fragment solutions for 24-48 hours
  • Collect X-ray diffraction data at synchrotron source
  • Process data (indexing, integration, scaling)
  • Solve structures by molecular replacement
  • Analyze electron density maps for ligand binding
  • Refine structures with ligands at appropriate occupancy

Validation Notes: This approach achieved a 22% hit rate (8/37 fragments). For hits, determine inhibition constants using enzyme kinetics. Prioritize fragments with dual-site binding (both P5C and NAD(P)H sites) for further optimization. [5]

Research Applications and Future Directions

Use Cases in Cancer Metabolism Studies

N-Formyl-L-proline serves as a valuable chemical probe for investigating proline metabolism in cancer biology. Its application has been demonstrated in several key areas:

  • Metabolic Dependency Studies: NFLP treatment effectively phenocopies PYCR1 knockdown in impairing de novo proline biosynthesis in MCF10A H-RASV12 breast cancer cells. Using stable isotope tracing with U-¹³C-glutamate or U-¹³C-glutamine, researchers can quantify the contribution of PYCR1 to proline production in various cancer models, identifying tumors with specific proline metabolic dependencies. [1]

  • Tumor Growth and Metastasis: In breast cancer models, PYCR1 inhibition by NFLP impairs spheroidal growth in 3D culture systems, suggesting a role for proline biosynthesis in supporting tumor development and potentially metastatic colonization. This makes NFLP a useful tool for studying the relationship between proline metabolism and cancer progression. [1] [4]

  • Redox Homeostasis: The proline cycle contributes to maintaining cellular redox balance by transferring reducing equivalents between cellular compartments. NFLP-mediated inhibition of PYCR1 disrupts this cycle, allowing researchers to investigate the consequences on NAD+/NADH ratios, ROS production, and associated signaling pathways in cancer cells. [2] [3]

  • Combination Therapy Screening: NFLP can be used to explore synthetic lethal interactions with other metabolic inhibitors or standard chemotherapeutic agents, potentially identifying combination therapies that exploit metabolic vulnerabilities in cancer cells. [4] [6]

Considerations for Research Applications

When applying NFLP in cancer metabolism studies, several important considerations should be addressed:

  • Isoform Specificity: PYCR1 is one of three PYCR isoforms (PYCR1, PYCR2, PYCR3) with varying tissue distribution and potential functional differences. While NFLP shows preferential inhibition of PYCR1, it also inhibits PYCR3 with approximately 10-fold lower affinity. Researchers should consider isoform expression patterns in their model systems and employ genetic approaches (e.g., isoform-specific knockdown) to complement pharmacological inhibition studies. [7]

  • Cellular Context: The effectiveness of PYCR1 inhibition is context-dependent, influenced by factors such as oxygen availability, nutrient conditions, and oncogenic drivers. For instance, the reliance on proline biosynthesis may be enhanced under hypoxia or in tumors with specific mutations. Characterization of these contextual factors is essential for proper interpretation of experimental results. [4]

  • Analytical Methods: Comprehensive assessment of NFLP effects should include metabolic profiling (e.g., LC-MS based quantification of proline and related metabolites), functional assays (e.g., proliferation, colony formation, spheroid growth), and biochemical validation (e.g., measurement of PYCR enzyme activity in cell extracts). [1] [6]

proline_cycle Glutamate Glutamate P5C P5C Glutamate->P5C P5CS P5C->Glutamate GSALDH NAD+ Proline Proline P5C->Proline PYCR1 NAD(P)H Proline->P5C PRODH FAD NFLP NFLP PYCR1 PYCR1 NFLP->PYCR1 Inhibits PRODH PRODH

Diagram 2: The proline metabolic cycle showing the target of NFLP inhibition. PYCR1 catalyzes the reductive conversion of P5C to proline using NAD(P)H, while PRODH catalyzes the oxidative conversion back to P5C with FAD as cofactor.

Conclusion and Future Perspectives

The development of N-Formyl-L-proline as a selective PYCR1 inhibitor represents a significant advancement in the toolbox for studying proline metabolism in cancer. With its well-characterized mechanism, defined inhibition constant, and demonstrated cellular activity, NFLP serves as a robust chemical probe for investigating the functional consequences of PYCR1 inhibition in various biological contexts. The structural insights gained from PYCR1-NFLP complexes provide a foundation for rational inhibitor design, while the recently discovered fragment inhibitors open new avenues for developing compounds with improved potency and dual-site binding characteristics.

Future directions in this field include the development of isoform-specific inhibitors to discriminate between PYCR1, PYCR2, and PYCR3 functions; optimization of pharmacological properties for in vivo applications; exploration of therapeutic combinations with conventional chemotherapies or other metabolic inhibitors; and extension of research into non-cancer biological contexts where proline metabolism may play important roles, such as fibrosis, wound healing, and immune cell function. As our understanding of proline metabolism continues to evolve, NFLP and its next-generation successors will remain valuable tools for deciphering the complex relationship between metabolic reprogramming and disease pathogenesis.

References

Comprehensive Application Notes and Protocols for 1-Formyl-L-Proline in Peptidomimetic Synthesis and Drug Design

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Properties

1-Formyl-L-proline (FL-Pro) is a chemically modified amino acid derivative that has gained significant importance in medicinal chemistry and peptide-based drug design. With the molecular formula C₆H₉NO₃ and a molecular weight of 143.14 g/mol, this compound features a formyl group attached to the secondary nitrogen of the proline pyrrolidine ring, creating unique conformational and electronic properties that distinguish it from native proline. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound is (2S)-1-formylpyrrolidine-2-carboxylic acid, and it is identified by CAS Registry Numbers 13200-83-4 and 67985-73-3 [1] [2].

The strategic importance of this compound stems from its dual functionality as both a conformationally constrained building block and a versatile synthetic intermediate. The formyl group introduces substantial changes to the electronic properties of the proline nitrogen, affecting the amide bond conformation and ring pucker equilibria that are critical for molecular recognition processes. Additionally, the aldehyde functionality provides a chemically reactive handle for further synthetic modifications, making it particularly valuable in the synthesis of complex peptidomimetics and pharmaceutical compounds. As a biochemical compound, it is primarily employed in the synthesis of peptides, especially for pharmaceutical applications in targeted drug design [1].

Therapeutic Applications of this compound Peptidomimetics

FPR1-Targeted Peptidomimetics for Angiogenesis-Related Diseases

The formyl peptide receptor 1 (FPR1) has emerged as a promising therapeutic target for various pathological conditions, including chronic inflammation, aberrant angiogenesis, and cancer metastasis. FPR1 is a G-protein-coupled receptor (GPCR) that plays multifaceted roles in host defense, inflammation, and angiogenesis by transducing chemotactic signals that trigger cell adhesion, migration, superoxide production, and tissue repair [3]. A significant application of this compound has been in the development of FPR1 antagonists through structure-based design approaches. Research has demonstrated that conformationally constrained peptidomimetics incorporating this compound or similar proline derivatives can effectively interfere with FPR1 signaling pathways both in vitro and in vivo [3].

One notable example is the peptidomimetic antagonist N-19004, which was designed based on docking studies of the highly potent FPR1 antagonist UPARANT on the human receptor. This molecule recapitulates all pharmacophoric groups necessary for receptor recognition within a minimal, conformationally constrained structure [3]. In a mouse model of choroidal neovascularization, N-19004 markedly reduced the size of laser-induced choroidal lesions, with reabsorption of the edema regions through systemic administration. This demonstrates the significant therapeutic potential of this compound containing peptidomimetics for treating ocular pathologies such as age-related macular degeneration, where abnormal blood vessel growth beneath the retina leads to vision loss [3].

Conformational Control in Peptidomimetic Drug Design

The unique properties of this compound make it particularly valuable for controlling molecular conformation in drug design. Proline residues are unique among canonical amino acids due to their conformational restraint from backbone cyclization and the presence of a tertiary amide bond. These structural characteristics limit the available conformations for proline residues, with the φ torsion angle restricted to -65° ± 25° [4]. The introduction of a formyl group at the nitrogen position further influences two key conformational equilibria: endo versus exo ring pucker and trans versus cis amide bond orientation [4].

This conformational control is crucial for mimicking protein secondary structures and stabilizing specific bioactive conformations. Research has shown that peptides acting as FPR1 antagonists typically prefer turned conformations, whereas agonists favor extended conformations [3]. By incorporating this compound into peptidomimetic structures, researchers can predispose molecules toward turned conformations that favor antagonist activity. This principle was successfully applied in the design of UPARANT (cenupatide), which is restricted to a well-organized secondary structure corresponding to an incipient 310-helical conformation characterized by consecutive type-III β-turns and a type-I β-turn [3].

Table 1: Recent FDA-Approved Drugs Containing Proline Analogues

Drug Name Approval Period Therapeutic Area Proline Analogue Type
Daridorexant Last 3 years Insomnia Not specified
Trofinetide Last 3 years Neurological disorders Not specified
Nirmatrelvir Last 3 years Antiviral (COVID-19) Not specified
Rezafungin Last 3 years Antifungal Not specified
Danicopan Last 3 years Paroxysmal nocturnal hemoglobinuria Not specified

Synthetic Methodologies and Protocols

Synthesis of this compound

The synthesis of this compound typically follows a straightforward procedure that can be performed in standard laboratory settings without specialized equipment. The protocol involves the direct formylation of commercially available L-proline using formic acid and acetic anhydride, following the mixed anhydride method [2].

Step-by-Step Synthesis Protocol:

  • Dissolution: Begin by dissolving L-proline (1.0 g, 8.7 mmol) in anhydrous formic acid (5 mL) in a round-bottom flask equipped with a magnetic stirrer.
  • Cooling: Cool the solution to 0-4°C using an ice bath.
  • Reagent Addition: Slowly add acetic anhydride (3 mL) dropwise while maintaining the temperature below 5°C.
  • Reaction: Allow the reaction mixture to warm gradually to room temperature and stir overnight (approximately 16 hours).
  • Solvent Removal: Remove excess solvent and reagents under reduced pressure using a rotary evaporator.
  • Purification: Purify the crude product using flash chromatography with a stationary phase of silica gel and a mobile phase of dichloromethane:methanol (90:10 v/v).
  • Characterization: Characterize the purified product using analytical techniques including NMR spectroscopy and mass spectrometry to confirm identity and purity (typically >95%) [2].
Proline Editing Technology

A more recent advancement in the field is proline editing, a practical approach for the synthesis of peptides with stereospecifically modified proline residues. This methodology enables the direct modification of proline residues within peptide chains, bypassing the need for complex solution-phase synthesis of individual proline analogues [4].

Proline Editing Workflow:

  • Solid-Phase Peptide Synthesis: Incorporate Fmoc-protected 4R-hydroxyproline (Fmoc-4R-Hyp-OH) at the desired position using standard solid-phase peptide synthesis (SPPS) protocols.
  • Hydroxyl Protection: Protect the Hyp hydroxyl group with an orthogonal protecting group during the remainder of the peptide synthesis.
  • Deprotection: After completing the peptide assembly, orthogonally remove the Hyp protecting group under conditions that do not affect other protecting groups or the peptide backbone.
  • Selective Modification: Chemoselectively modify the exposed Hyp hydroxyl group to generate substituted proline amino acids, with the peptide main chain effectively "protecting" the proline amino and carboxyl groups [4].

This innovative approach has been successfully demonstrated in a model tetrapeptide (Ac-TYPN-NH₂), where 4R-Hyp was stereospecifically converted to 122 different 4-substituted prolyl amino acids with either 4R or 4S stereochemistry via Mitsunobu, oxidation, reduction, acylation, and substitution reactions [4]. The versatility of this methodology enables the incorporation of various functional groups, including structured amino acid mimetics (Cys, Asp/Glu, Phe, Lys, Arg, pSer/pThr), recognition motifs (biotin, RGD), electron-withdrawing groups to induce stereoelectronic effects (fluoro, nitrobenzoate), and handles for bioorthogonal conjugation reactions [4].

Table 2: Comparison of Synthetic Methods for this compound and Derivatives

Method Key Reagents Reaction Conditions Yield Range Advantages Limitations
Direct Formylation Formic acid, Acetic anhydride 0°C to RT, 16 hours 60-80% Simple procedure, readily available reagents May require purification
Proline Editing Fmoc-4R-Hyp-OH, Various modifying reagents SPPS conditions Variable (depends on modification) Enables diverse modifications post-synthesis Requires specialized knowledge of SPPS
Solid-Phase Synthesis Wang resin, Fmoc-amino acids Standard SPPS cycles 70-90% (final product) Suitable for peptide incorporation Not for isolated compound
Strategic Solid-Phase Synthesis Considerations

The synthesis of peptides containing proline residues at or near the C-terminus requires special consideration to avoid diketopiperazine (DKP) formation, a common side reaction that occurs during solid-phase peptide synthesis [5]. This cyclization problem is particularly prevalent when proline or hydroxyproline is positioned at the penultimate C-terminal position.

DKP Prevention Protocol:

  • Resin Selection: Use a 2-chlorotrityl chloride resin or similar resin that inhibits or minimizes DKP formation for the initial attachment of the C-terminal proline residue.
  • Chain Elongation: Synthesize a protected peptide fragment (up to 3-5 residues) on the 2-chlorotrityl resin.
  • Cleavage: Cleave the protected peptide fragment from the first resin using mild acid treatment (20% trifluoroethanol in dichloromethane).
  • Fragment Coupling: Couple the protected peptide fragment to a second resin, such as Wang resin, preloaded with the remainder of the peptide sequence.
  • Continued Synthesis: Complete the peptide synthesis using standard Fmoc-SPPS protocols [5].

This fragment-based approach has been successfully applied to the synthesis of challenging peptides such as chemokines IP-10, BLC, and MCP-2, which contain proline residues near their C-termini and are susceptible to DKP formation during conventional solid-phase synthesis [5].

Experimental Protocols

Protocol 1: Synthesis of FPR1-Targeted Peptidomimetics

The following detailed protocol outlines the synthesis of FPR1-targeted peptidomimetics based on the 2,6-diamino-thiophenyl scaffold, as exemplified by the development of N-19004 [3].

Experimental Procedure:

  • Starting Material Preparation:

    • Begin with 4-t-butyl-2,6-dinitrophenol (compound 2 in the reference synthesis).
    • React with freshly purified p-toluenesulfonyl chloride (TsCl) and N,N-diisopropyl ethylamine (DIPEA) in anhydrous dichloromethane (DCM) to obtain tosyl ester 3 in quantitative yield (96%).
  • Thioether Formation:

    • Treat crude tosyl ester 3 with synthetically prepared naphthalen-2-ylmethanethiol (4) and DIPEA in anhydrous DCM.
    • React for 16 hours at room temperature to obtain thioether 5 in 77% yield.
  • Nitro Group Reduction:

    • Subject compound 5 to reduction of both nitro groups using Zn dust, NH₄Cl, and methanol.
    • This step affords the corresponding bis-amine 6 in 65% yield.
  • Coupling Reaction:

    • Perform coupling reactions of bis-amine 6 with two Boc-β-Ala-OH units.
    • First, add i-butyl chloroformate (IBCF) and triethylamine (TEA) to Boc-β-Ala-OH at -78°C to enable asymmetric anhydride formation.
    • Add bis-amine 6 to the reaction mixture in one pot while gradually warming to room temperature.
    • Under these conditions, obtain bis-amide 7 in 77% yield.
  • Final Deprotection and Functionalization:

    • Remove N-Boc groups using trifluoroacetic acid (TFA).
    • Derivative the resulting free amines with ω-positioned guanidino groups to complete the synthesis of N-19004.

Purification and Characterization:

  • Purify all intermediates and the final product using appropriate chromatographic techniques (flash chromatography, HPLC).
  • Characterize compounds using NMR spectroscopy, mass spectrometry, and analytical HPLC to confirm identity and purity (>95%).
Protocol 2: Incorporation of this compound into Peptides via Solid-Phase Synthesis

This protocol describes the incorporation of this compound into peptides using standard Fmoc-based solid-phase peptide synthesis, with specific considerations for the unique properties of this modified amino acid.

Materials:

  • Fmoc-1-Formyl-L-proline (commercially available or synthesized as described in Section 3.1)
  • Rink amide resin or other appropriate solid support
  • Standard Fmoc-protected amino acids
  • Deprotection reagent: 20% piperidine in DMF
  • Coupling reagents: HBTU/HOBt or HATU/DIPEA
  • Solvents: DMF, DCM, NMP

Synthetic Procedure:

  • Resin Preparation:

    • Swell the resin in DCM for 30 minutes, then in DMF for 30 minutes.
  • Fmoc Deprotection Cycle:

    • Treat the resin with 20% piperidine in DMF (2 × 10 minutes).
    • Wash thoroughly with DMF (5 × 1 minute).
  • Coupling of this compound:

    • Prepare coupling solution: Fmoc-1-Formyl-L-proline (3 equiv), HBTU (2.85 equiv), HOBt (3 equiv), and DIPEA (6 equiv) in minimal DMF.
    • Pre-activate the coupling solution for 1 minute.
    • Add to the resin and couple for 2-4 hours with agitation.
    • Wash with DMF (3 × 1 minute).
  • Continued Synthesis:

    • Continue standard Fmoc-SPPS cycles for subsequent amino acid incorporations.
    • Note: The formyl group on proline does not require protection during standard cycles.
  • Final Cleavage and Deprotection:

    • Cleave the peptide from the resin using standard TFA-based cleavage cocktails.
    • Precipitate in cold diethyl ether.
    • Purify via reversed-phase HPLC.
    • Characterize using LC-MS and analytical HPLC.

Application in Biological Systems and Signaling Pathways

FPR1 Signaling and Modulation

The formyl peptide receptors belong to the family of G-protein-coupled receptors (GPCRs) and play key roles in host defense, inflammation, and angiogenesis [3] [6]. These receptors transduce chemotactic signals to trigger cell adhesion, migration, superoxide production, tissue repair, and inflammatory responses. Among the FPR family members, FPR1 has been most extensively studied and exhibits an ambivalent role in pathogenic processes [3]. The development of this compound containing peptidomimetics as FPR1 antagonists represents a strategic approach to modulate these signaling pathways for therapeutic benefit.

FPR1 recognizes a diverse range of ligands, from N-formyl peptides of bacterial and mitochondrial origin to synthetic peptidomimetics [6]. The receptor activation triggers intracellular signaling cascades involving G-protein subunits, calcium mobilization, and kinase activation pathways. The design of FPR1 antagonists like N-19004 targets specific interactions with key residues in the receptor binding pocket, including Thr265, Asp284, Phe81, Phe102, Val105, and Phe291 [3]. Molecular docking studies have confirmed that peptidomimetics incorporating scaffolds like the 2,6-diamino-thiophenyl moiety can effectively mimic the spatial arrangement of pharmacophoric groups necessary for high-affinity binding and antagonist activity.

FPR1_signaling FPR1_activation FPR1 Activation by Agonists G_protein G-Protein Activation FPR1_activation->G_protein GPCR signaling PLC_activation PLC Activation G_protein->PLC_activation Gα subunit calcium_mobilization Calcium Mobilization PLC_activation->calcium_mobilization IP3 production gene_expression Gene Expression Changes calcium_mobilization->gene_expression Transcription factor activation cell_migration Cell Migration & Inflammation gene_expression->cell_migration Cellular response antagonist This compound Peptidomimetics antagonist->FPR1_activation Competitive Inhibition

Diagram 1: FPR1 Signaling Pathway and Inhibition Mechanism. This diagram illustrates the intracellular signaling cascade initiated by FPR1 activation and the point of intervention for this compound containing peptidomimetics as competitive antagonists.

Molecular Interactions and Binding Mechanisms

The molecular recognition of this compound containing peptidomimetics by their biological targets involves complex interactions between specific functional groups and receptor residues. Molecular docking studies of FPR1 antagonists have identified four critical pharmacophoric groups: two guanidyl moieties that interact with Thr265 and Asp284, a phenyl group that fills the hydrophobic pocket provided by Phe81, Phe102, Val105, and Phe291, and the α,α-dimethyl group of the Aib residue (or equivalent) exposed toward Leu271, Ile279, and Val283 [3].

In the case of N-19004, the 2,6-diamino-4-t-butyl-thiophenyl scaffold serves as a conformationally constrained core that spatially arranges these pharmacophoric elements in optimal geometry for receptor binding. The thioether group significantly limits molecular flexibility through intramolecular NH–S hydrogen bonds, mimicking the position of Cα atoms of Arg residues in the turned Arg-Aib-Arg segment of the parent peptide UPARANT [3]. The t-butyl group in the para-position mimics the lipophilic core of the Aib residue, while the S-linked naphthylmethyl moiety properly positions an aromatic group to mimic the α(Me)Phe residue of UPARANT for hydrophobic interactions.

Conclusion and Future Directions

This compound and its incorporation into peptidomimetic structures represent a powerful strategy in modern drug design, particularly for targeting protein-protein interactions and GPCR signaling pathways. The unique conformational properties imparted by the formyl group on the proline ring, combined with the synthetic versatility of this building block, enable the development of highly specific and stable therapeutic agents. The successful application of this compound containing compounds as FPR1 antagonists for treating choroidal neovascularization demonstrates the significant clinical potential of this approach [3].

The integration of this compound into multifunctional therapeutic agents that combine targeting, imaging, and therapeutic capabilities represents another exciting frontier. The availability of diverse proline derivatives with handles for bioorthogonal conjugation reactions [4] facilitates the development of such theranostic agents. Furthermore, the application of these compounds beyond traditional pharmaceutical contexts—in biomaterials, diagnostic tools, and chemical biology probes—will likely expand as the unique properties of this compound continue to be explored and exploited by researchers across multiple disciplines.

References

N-Formyl-L-proline solubility issues improvement

Author: Smolecule Technical Support Team. Date: February 2026

N-Formyl-L-Proline Solubility Guide

Issue or Challenge Proposed Solution Key Details & Rationale Relevant Study
General Solubility & Formulation Use of aqueous buffer solutions Standard practice for dissolving NFLP for in vitro enzyme kinetics assays [1]. [1]
Co-solvent systems Employ water-miscible organic solvents (e.g., DMSO); requires verification that the solvent does not inhibit the enzyme or interfere with the assay. Common practice
Sub-optimal Potency (related to low bioavailability) Fragment-based drug discovery Design novel inhibitors with scaffolds that extend into the NAD(P)H coenzyme site, potentially improving both affinity and physicochemical properties like solubility [2]. [2]
Low Selectivity (10x more selective for PYCR1 over PYCR3) Scaffold hopping / prodrug approach Explore proline analogs or chemically modified prodrugs (e.g., ester forms) with better solubility profiles that are converted to the active form in situ [1] [3]. [1] [3]

Experimental Workflow for Solubility & Inhibition Testing

For researchers developing improved NFLP formulations or analogs, the following workflow outlines a standard process for evaluating solubility and inhibitory activity based on methodologies in the search results.

Start Start: Candidate Compound (NFLP or Analog) S1 Solubility Assessment Start->S1 S2 Enzyme Inhibition Assay S1->S2 Soluble compound proceeds to assay S3 Data Analysis S2->S3 S4 Crystallography Studies (If Active) S3->S4 For promising inhibitors End Lead Optimization S4->End

Workflow Stages Explained:

  • Solubility Assessment: Prepare a concentrated stock solution of the compound. A common method is to dissolve NFLP in an aqueous buffer (e.g., 50 mM HEPES/NaOH buffer, pH 7.5) [1]. For poorly soluble compounds, a minimum amount of a co-solvent like DMSO can be used, ensuring the final concentration in the assay is low enough (e.g., <1%) to not affect enzyme activity.
  • Enzyme Inhibition Assay: The standard method to confirm biological activity is a spectrophotometric activity assay. The decrease in absorbance at 340 nm is monitored, which corresponds to the consumption of NAD(P)H as PYCR1 reduces its substrate P5C to proline. Inhibitors like NFLP will reduce the reaction rate [1] [2]. Assays are typically run in a 96-well plate format at 26°C or 37°C.
  • Data Analysis: Calculate enzyme kinetics parameters (e.g., IC₅₀, Kᵢ) to quantify the inhibition potency of the compound. For NFLP, the competitive inhibition constant (Kᵢ) with P5C is approximately 100 μM [2] [3].
  • Crystallography Studies (If Active): For promising inhibitors, X-ray crystallography can be used as a primary assay to confirm binding to the enzyme's active site and provide three-dimensional structural information crucial for guiding further optimization, as demonstrated in fragment-based inhibitor discovery [2].

Troubleshooting FAQs

Q1: The NFLP in my buffer solution is precipitating at higher concentrations. What can I do? - A: First, ensure the solution is at a neutral pH (7.0-7.5). If precipitation persists, consider using a buffered saline solution to mimic physiological conditions. As a last resort, use a minimal volume of DMSO to create a stock solution before diluting into the aqueous assay buffer, ensuring the final DMSO concentration is validated to not interfere with the experiment.

Q2: The inhibitory activity of my NFLP solution is weaker than expected. What might be wrong? - A: First, verify the integrity and concentration of your stock solution. NFLP is a competitive inhibitor with a relatively high Kᵢ of ~100 μM [2] [3], so high concentrations are needed for strong inhibition. Ensure your assay uses fresh, properly prepared P5C substrate and NAD(P)H coenzyme. Consider testing a known proline analog inhibitor as a positive control to validate your assay system.

Q3: Are there any known superior alternatives to NFLP for inhibiting PYCR1? - A: Yes, recent research has identified more potent inhibitors. One fragment-based compound showed an IC₅₀ of 29 μM, which is lower than NFLP's [2]. Furthermore, certain aminomethylenebisphosphonic acid derivatives have shown inhibition in the sub-micromolar range (e.g., 0.4 μM) [4], representing a significant leap in potency, though their solubility profiles may differ.

References

1-Formyl-L-proline storage stability nitrogen atmosphere

Author: Smolecule Technical Support Team. Date: February 2026

Key Storage Specifications

The table below summarizes the core stability data for 1-Formyl-L-proline found in the search results.

Property Specification
Recommended Storage Temp 2–8 °C [1] [2]
Protective Atmosphere Stored under nitrogen [1] [2]
Physical Form White to off-white powder [1] [2]
Melting Point 93–94 °C [1] [2]

Stability Troubleshooting Guide

Here are answers to common questions and issues you might encounter:

  • Q: What is the primary reason for storing this compound under a nitrogen atmosphere?

    • A: While the search results do not explicitly state the reason, storing under nitrogen is a standard practice for compounds that may be sensitive to oxidation or moisture. An inert nitrogen atmosphere prevents degradation from oxygen and humidity in the air, thereby extending the compound's shelf life and maintaining its chemical purity.
  • Q: I don't have a nitrogen glove box. How can I properly handle the compound?

    • A: The key is to minimize exposure. If the chemical is supplied in a sealed container under nitrogen, work in a well-ventilated fume hood. Open the container only when necessary, and reseal it promptly after use. For long-term storage, ensure the original container is tightly sealed and kept consistently within the 2–8 °C range (e.g., in a laboratory refrigerator).
  • Q: The powder has changed from white to a darker color. What does this indicate?

    • A: A change in appearance, such as discoloration or darkening, is a strong visual indicator of chemical degradation. The pure compound is specified as a "White to off-white Solid" [1] [2]. Any significant deviation from this suggests the material may have been compromised and its use in sensitive experiments should be avoided.

Biological Context: this compound in Cancer Research

To help contextualize your experimental work, the diagram below illustrates the role of this compound (NFLP) in proline metabolism, a pathway of interest in cancer research.

f Proline Metabolism and NFLP Inhibition Glutamate Glutamate P5C P5C Glutamate->P5C P5CS Proline Proline P5C->Proline PYCR1 PYCR1 PYCR1 NFLP NFLP NFLP->PYCR1 Competitive Inhibition

As shown in the diagram, this compound (NFLP) has been identified in preclinical research as a competitive inhibitor of the enzyme PYCR1 (P5C reductase) [3]. This enzyme is responsible for the final step in the biosynthesis of proline. Inhibiting PYCR1 with NFLP can mimic the effects of proline starvation, which has been shown to impair the growth of certain cancer cells, such as breast cancer cells, in laboratory studies [3]. It is important to note that this application is currently in the preclinical development stage and has not yet advanced to clinical trials [3].

Recommended Experimental Workflow for Quality Control

For researchers incorporating this compound into their experiments, the following workflow can help ensure the compound's integrity:

  • Storage: Upon receipt, store the compound immediately at 2–8 °C.
  • Handling: Prior to use, allow the vial to warm to room temperature in a desiccator to prevent moisture condensation. Perform all weighing in a fume hood.
  • Visual Inspection: Examine the physical appearance. It should be a white to off-white powder. Discard any batches showing significant discoloration [1] [2].
  • Preparation: Use high-purity, anhydrous solvents if the experimental protocol allows, to minimize side reactions.
  • Documentation: Record the lot number and the condition of the compound upon opening for traceability.

References

N-Formyl-L-proline PYCR1 inhibition constant optimization

Author: Smolecule Technical Support Team. Date: February 2026

PYCR1 Inhibitor Data Summary

The following table summarizes key quantitative data for PYCR1 inhibitors, including the established reference inhibitor and newer fragment hits from a recent study.

Table 1: Key Inhibitors of PYCR1

Inhibitor Name Inhibition Constant (IC₅₀ or Kᵢ) Type / Note Primary Binding Site
N-Formyl L-proline (NFLP) Kᵢ = 100 μM [1] Proline analog; historical best inhibitor [1] P5C substrate pocket [1]
Fragment 2 IC₅₀ = 84 μM [1] Novel fragment inhibitor [1] P5C pocket and NAD(P)H site [1]
Fragment 14 IC₅₀ = 112 μM [1] Novel fragment inhibitor [1] P5C pocket and NAD(P)H site [1]
Fragment 19 IC₅₀ = 129 μM [1] Novel fragment inhibitor [1] P5C pocket and NAD(P)H site [1]
Fragment 36 IC₅₀ = 162 μM [1] Novel fragment inhibitor [1] P5C pocket and NAD(P)H site [1]

Experimental Protocols & Troubleshooting

Here are detailed methodologies and FAQs addressing common experimental challenges.

FAQ 1: What are the current best practices for identifying novel PYCR1 inhibitors?

A fragment-based, structure-first approach has proven effective for discovering novel PYCR1 inhibitors that are more diverse than traditional proline analogs [1]. This method is superior because it can identify compounds that occupy both the substrate and coenzyme binding sites, leading to higher potential affinity and specificity [1].

Protocol: Docking-Guided Crystallographic Screening [1]

  • Virtual Screening:

    • Compound Library: Start with a large, fragment-like chemical library (e.g., 142,435 compounds from Chemspace).
    • Docking: Perform molecular docking against the PYCR1 structure. Prioritize compounds that can form hydrogen bonds with the enzyme and extend from the P5C pocket toward the NAD(P)H site.
    • Selection: Visually inspect the top-scoring compounds (e.g., top 1%) and select a chemically diverse subset (e.g., 37 compounds) for experimental testing.
  • Primary Screening by X-ray Crystallography:

    • Co-crystallization: Co-crystallize PYCR1 with each selected fragment. A typical concentration of 16 mM is used for soluble fragments.
    • Data Collection: Analyze crystals using high-resolution X-ray diffraction (e.g., at a synchrotron beamline). Aim for resolutions of 2.0 Å or better.
    • Hit Identification: A clear electron density for the bound fragment in the crystal structure confirms a "hit." This method can yield a high hit rate (e.g., 22%).
  • Validation by Enzyme Kinetics:

    • Assay: Perform enzyme inhibition assays on the crystallographically confirmed hits.
    • Measurement: Determine IC₅₀ or Kᵢ values to quantify inhibitory potency. A superior inhibitor will have a lower IC₅₀ than NFLP.
FAQ 2: How can I improve the potency of a initial fragment hit?

The primary strategy is fragment optimization based on the structural data obtained from X-ray co-crystals [1].

Protocol: Fragment-to-Lead Optimization Workflow

This workflow, depicted in the diagram below, is a cyclical process of design and testing.

FBL Start Fragment Hit & Crystal Structure Analyze Analyze Binding Mode Start->Analyze Design Design Analogues Analyze->Design Synthesize Synthesize Compounds Design->Synthesize Test Test Inhibitors Synthesize->Test Decision Potency & Properties Acceptable? Test->Decision Decision->Design No Lead Optimized Lead Compound Decision->Lead Yes

Troubleshooting Guide:

  • Low Potency: If the initial analogues show poor potency, use the structural data to identify opportunities. Can you add chemical groups to form additional hydrogen bonds or fill hydrophobic sub-pockets? [1].
  • Poor Specificity: If the inhibitor affects related enzymes like PRODH, the fragment's core scaffold might be too similar to proline. The solution is to optimize the parts of the fragment that extend into the NAD(P)H site, which is less conserved than the P5C pocket [1].
  • Low Solubility: If a compound has low aqueous solubility (e.g., <10 mM), it may not be suitable for co-crystallization or cellular assays. Early incorporation of solubility-enhancing groups during the design phase is crucial.

Biological Context for PYCR1 Targeting

Understanding the role of PYCR1 in cancer biology is key to validating its inhibition as a therapeutic strategy.

FAQ 3: Why is PYCR1 a compelling target for cancer therapy?

PYCR1 is one of the most consistently upregulated enzymes across multiple cancer types [2] [1] [3]. Its high expression is linked to tumor aggressiveness and poor patient outcomes [1]. Mechanistically, PYCR1 inhibition disrupts several critical processes for tumor growth:

  • Metabolic Reprogramming: It fuels proline synthesis for protein (especially collagen) and nucleotide production [2] [3].
  • Redox Homeostasis: The PYCR1 reaction consumes NAD(P)H, helping to maintain the cellular redox balance, which is often dysregulated in cancer cells [2] [3].
  • The Proline Cycle: PYCR1 works with PRODH to form the proline cycle, shuttling reducing equivalents between cellular compartments and supporting energy production [2].

The diagram below illustrates PYCR1's central role in this metabolic network.

References

1-Formyl-L-proline purification methods crystallization

Author: Smolecule Technical Support Team. Date: February 2026

General Crystallization Process for Proline

The table below summarizes key steps and parameters from a patented crystallization process for L-proline, which may provide useful parallels for purifying 1-Formyl-L-proline [1].

Step Process Description Key Parameters / Purpose
1. Dissolution Dissolve crude proline in water and deionized water. Forms a concentrated solution; weight ratio of water to crude proline is (0.8-2):1 [1].
2. Decolorization Add activated carbon to the solution. Removes colored impurities [1].
3. Filtration Perform hot filtration. Removes activated carbon and insoluble impurities [1].
4. Concentration Concentrate the filtrate under reduced pressure. Achieves a thickened solution; concentration ratio is 1:(0.5-0.7) of original volume [1].
5. Crystallization Cool the concentrated solution. Allows crystal formation; slow cooling recommended [1].
6. Separation Separate crystals via centrifugation or vacuum filtration. Isects solid crystals from mother liquor [1].
7. Washing Wash crystals with a small amount of solvent. Removes residual mother liquor, improves purity [1].
8. Drying Dry crystals under vacuum. Removes residual solvent; yields final purified product [1].

A Solvent-Based Crystallization Workflow

For high-purity crystal growth, as demonstrated with L-proline, a solvent diffusion method can be effective [2] [3]. The following workflow visualizes this general approach.

A Prepare saturated solution of compound in ethanol B Filter solution to remove any undissolved particles A->B C Slowly introduce diethyl ether as an anti-solvent B->C D Allow vessel to stand undisturbed for crystal growth C->D E Collect formed crystals via filtration D->E F Dry crystals under vacuum E->F

Key Details:

  • Solvent System: The original procedure for L-proline uses a saturated solution in ethanol with diethyl ether slowly diffused in as an anti-solvent [2] [3].
  • Execution: This is typically done in a closed vessel to allow for slow vapor diffusion, which promotes the formation of larger, well-ordered crystals.
  • Adaptation: For this compound, you will need to experimentally determine the optimal solvent and anti-solvent combination based on its solubility profile.

FAQs and Troubleshooting

Here are some common challenges and potential solutions based on general crystallization principles:

Question Troubleshooting Guidance
How can I improve my crystal yield? Ensure the solution is sufficiently concentrated before initiating crystallization. Slow cooling or slow anti-solvent addition is critical for high yield and quality [1].
My crystals are forming as an oil instead of a solid. What should I do? Oiling out can occur when the compound becomes supersaturated too quickly. Try dissolving the oil by gently warming it and then re-initiating crystallization at a much slower rate, for instance, by using a weaker anti-solvent or slower diffusion.
The crystals are forming, but they are very small. How can I get larger crystals? The rate of nucleation is too high. To grow larger crystals, slow down the process significantly. This can be achieved by using a slower cooling rate, slower anti-solvent addition, or by seeding the solution with a small amount of pre-formed crystals.
How do I know if my product is pure? Common methods for assessing purity include High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. A sharp melting point can also be a good indicator of a pure, crystalline compound.

Important Experimental Notes

Please be aware of the following limitations and suggestions for your work:

  • Specific Data Gap: The search results confirm that N-Formyl-L-proline is a known compound [4] and that its structure has been studied in complex with proteins [5] [6]. However, a detailed, lab-ready protocol for its purification via crystallization was not found.
  • Start with the General Principles: The process for L-proline [1] and the solvent diffusion method [2] [3] are excellent starting points. You will need to adapt the solvents, concentrations, and temperatures based on the specific solubility of this compound.
  • Consult Broader Literature: I recommend searching specialized chemical databases (like SciFinder or Reaxys) for journals or patents that focus specifically on the synthesis and purification of this compound or other N-acylated proline derivatives.

References

N-Formyl-L-proline catalytic activity enhancement

Author: Smolecule Technical Support Team. Date: February 2026

NFLP in Organic Synthesis: Catalytic Reduction

This section covers the use of NFLP as a chiral Lewis base catalyst for the enantioselective reduction of ketoimines.

Experimental Protocol

The following methodology is adapted from a study on the trichlorosilane-mediated reduction of N-phenylacetophenone imine [1].

  • Reaction Setup: Conduct the reaction in an inert atmosphere (e.g., argon). In a reaction vessel, combine the ketoimine substrate (0.33 mmol) and dichloromethane (DCM) as the solvent.
  • Catalyst and Reagent Addition: Add N-Formyl-L-proline (NFLP) catalyst (30 mol %) to the solution. Cool the mixture to 0°C.
  • Reduction: Introduce trichlorosilane (HSiCl₃, 1.15 mmol) to the cooled solution.
  • Reaction Monitoring: Allow the reaction to proceed for 18 hours at 0°C, monitoring completion by TLC or HPLC.
  • Work-up and Isolation: After the reaction, purify the crude product by chromatographic methods. Analyze the enantiomeric excess (ee) by HPLC on a chiral stationary phase.
Performance Data

The table below summarizes the performance of NFLP compared to other (S)-proline-derived catalysts in the reduction of N-phenylacetophenone imine [1].

Catalyst Yield (%) Enantiomeric Excess (ee %)
N-Formyl-L-proline (NFLP) 74 62
N-Boc-L-proline (1) 74 51
N-Cinnamoyl-L-proline (11) 74 62
N-(2-methylbenzoyl)-L-proline (6) 63 59
N-Picolinoyl-L-proline (7) 98 11

The following diagram illustrates the logical workflow for this catalytic reduction experiment.

Start Start: Reaction Setup (Inert Atmosphere, DCM solvent) CatAdd Add NFLP Catalyst (30 mol %) Start->CatAdd Cool Cool Reaction Mixture to 0°C CatAdd->Cool ReagentAdd Add Trichlorosilane (HSiCl₃) Cool->ReagentAdd Monitor Stir at 0°C for 18 hours Monitor by TLC/HPLC ReagentAdd->Monitor Workup Work-up and Purification (Chromatography) Monitor->Workup Analysis Analysis (Yield and ee measurement) Workup->Analysis

NFLP in Cancer Research: PYCR1 Inhibition

This section details the application of NFLP as a chemical probe to inhibit PYCR1, a potential cancer therapy target.

Experimental Protocol & Key Findings

The following information is synthesized from studies on targeting proline metabolism in cancer [2] and the specific characterization of NFLP as a PYCR1 inhibitor [3].

  • Inhibition Activity: NFLP is a competitive inhibitor (with the substrate P5C) of human PYCR1, with an inhibition constant (Ki) of 100 µM [3].
  • Cellular Phenocopy: In MCF10A H-RASV12 breast cancer cells, treatment with NFLP phenocopied the effects of PYCR1 knockdown. It inhibited de novo proline biosynthesis and impaired spheroidal growth, a model of cellular proliferation and metastasis [3].
  • Structural Insight: The binding of NFLP to PYCR1 induces unique conformational changes in the enzyme's active site, allowing the formation of additional hydrogen bonds with the formyl group, which contributes to its higher potency compared to other proline analogs [3].
Comparative Inhibitor Data

The table below lists proline analogs identified as PYCR1 inhibitors, showcasing their relative potency [3].

Inhibitor Inhibition Constant (K<�i>)
N-Formyl-L-proline (NFLP) 100 µM
L-Thiazolidine-2-carboxylate (L-T2C) 400 µM
L-Thiazolidine-4-carboxylate (L-T4C) 600 µM
Cyclopentanecarboxylate (CPC) 1,200 µM (1.2 mM)
L-Tetrahydro-2-furoic Acid (THFA) 2,200 µM (2.2 mM)
L-Proline (Product) 1,700 µM (1.7 mM)

The following diagram maps the position of NFLP within the proline metabolic pathway relevant to cancer biology.

Glutamate Glutamate P5C P5C (Pyrroline-5-Carboxylate) Glutamate->P5C P5CS Proline Proline P5C->Proline PYCR1 (NAD(P)H) Proline->P5C PRODH (FAD) NFLP NFLP Inhibitor NFLP->P5C Competes for binding

Troubleshooting Common Experimental Issues

Here are solutions to frequently encountered problems when working with NFLP.

Problem Possible Cause Suggested Solution
Low Yield/Conversion (Synthesis) Sub-optimal catalyst loading or temperature. Ensure catalyst loading is at 30 mol % and the reaction is performed at 0°C in DCM [1].
Poor Enantioselectivity Incorrect solvent or catalyst structure. Use chlorinated solvents (DCM, CHCl₃). Confirm the free carboxylic acid on the catalyst is present, as it is crucial for stereocontrol via H-bonding [1].
Low Inhibitory Potency (Cell Assays) Inefficient cellular uptake or metabolism. Consider testing a range of concentrations around the reported Ki (100 µM). Use in combination with genetic knockdowns to validate on-target effects [3].

Key Specifications for Sourcing

When purchasing N-Formyl-L-proline, the following specifications are typical for a research-grade product [4]:

  • Purity: ≥97%
  • Specific Rotation: [α] = -125
  • Form: Solid, typically supplied in glass bottles.

References

N-Formyl-L-proline enzyme assay concentration optimization

Author: Smolecule Technical Support Team. Date: February 2026

PYCR1 & N-Formyl-L-Proline Technical Guide

This section provides the essential background on the therapeutic target and the inhibitor.

  • Target Enzyme: PYCR1: PYCR1 is a metabolic enzyme consistently upregulated in many cancers. It catalyzes the final step in proline biosynthesis, reducing ∆1-pyrroline-5-carboxylate (P5C) to proline using NAD(P)H as a cofactor. Inhibiting PYCR1 disrupts cancer growth, metastasis, and redox balance, making it a promising therapeutic target [1] [2].
  • The Inhibitor: N-Formyl-L-Proline (NFLP): NFLP is a proline analog and a known competitive inhibitor of PYCR1. It primarily occupies the P5C substrate pocket. Recent research uses it as a reference compound to evaluate novel, more potent inhibitors [1].

Key Quantitative Data for NFLP and Novel Fragments

The table below summarizes critical quantitative data from a recent fragment-based screening study, providing benchmarks for your assay development.

Compound / Parameter Value Context / Significance
NFLP (Reference Inhibitor)
Competitive Inhibition Constant ((K_i)) 100 µM Benchmark for potency of new inhibitors; competitive with P5C substrate [1].
Novel Fragment Inhibitors
Molecular Weight Range 143 - 289 Da Typical for fragment-based drug discovery [1].
Crystallographic Hit Rate 22% (8/37 compounds) Success rate of fragments yielding high-quality crystal structures [1].
Best Fragment Apparent IC50 Lower than NFLP Proof-of-concept for discovering more potent inhibitors than proline analogs [1].

Experimental Protocol & Optimization Workflow

For a robust and optimized PYCR1 enzyme assay, follow this multi-stage process. The workflow visualizes the key steps, which are detailed in the text below.

G Start Start: Assay Optimization S1 Initial Screening (High-Throughput) Start->S1 S2 Iterative Refinement (Response Surface Methodology) S1->S2 S3 Final Validation (Kinetic Assays) S2->S3 Data Analyze Data S3->Data

Stage 1: Initial High-Throughput Screening

Objective: To rapidly identify promising buffer and reagent conditions that support high PYCR1 activity.

  • Methodology: Use a computer-aided liquid handling robot fitted with a sensitive plate reader to test a wide range of conditions in a microplate format [3].
  • Variable Parameters:
    • pH: Test a broad range (e.g., 6.5 to 8.0).
    • Salt Concentration (KCl): Vary from 0 to 300 mM.
    • Cofactor (NAD(P)H): Test a standard range, typically 0.1-1 mM.
    • NFLP Concentration: Include a wide range (e.g., 50 µM to 10 mM) to find a starting point for inhibition.
  • Execution: Implement a space-filling experimental design (e.g., Latin Hypercube) to efficiently explore the multi-dimensional parameter space with a minimal number of experiments [3].
Stage 2: Iterative Refinement with RSM

Objective: To fine-tune the conditions identified in Stage 1 and find the precise optimum.

  • Methodology: Employ Response Surface Methodology (RSM). This involves building a statistical model (e.g., Kriging) from your initial data to predict enzyme activity between measured data points [3].
  • Process:
    • Use the model to estimate the combination of pH, salt, and inhibitor concentration that maximizes inhibition (or desired activity).
    • Automatically run a new round of experiments focused on the most promising region.
    • Update the model with the new data and repeat for 3-5 iterations, progressively narrowing the search to the global optimum [3].
  • Benefit: This autonomous, model-based approach is far more efficient and effective at finding optimal conditions than one-factor-at-a-time testing.
Stage 3: Final Kinetic Assay Validation

Objective: To rigorously characterize the inhibition using the optimized conditions.

  • Methodology: Perform traditional enzyme kinetic assays.
  • Procedure:
    • Use the optimized buffer, pH, and salt conditions from Stage 2.
    • Vary the concentration of the substrate (P5C) at several fixed concentrations of NFLP.
    • Measure initial reaction rates by monitoring the oxidation of NAD(P)H at 340 nm.
  • Analysis: Plot the data (e.g., Lineweaver-Burk plots) to determine the mode of inhibition and calculate the inhibition constant ((K_i)) for NFLP under the optimized, high-activity conditions [1].

Frequently Asked Questions (FAQs)

Q1: Why is my PYCR1 enzyme activity low or inconsistent in the assay?

  • A1: This is often due to suboptimal buffer conditions. PYCR1 activity is highly dependent on pH, ionic strength, and the presence of specific ions [3]. Follow the iterative optimization workflow above. Also, ensure your NAD(P)H cofactor is fresh and not degraded.

Q2: The novel fragments I'm testing are much less potent than NFLP. Should I discard them?

  • A2: Not necessarily. Fragments are typically low-affinity by design but offer efficient "starting points" for drug discovery. A fragment with an IC50 in the high micromolar to millimolar range can be optimized into a nanomolar lead compound. The key is whether it binds in a novel way, such as extending into the NAD(P)H coenzyme site, which can be confirmed by crystallography [1].

Q3: What is the advantage of using X-ray crystallography as a primary screen?

  • A3: Crystallography is a powerful, "structure-first" approach. It can detect binders with very low affinity that would be missed in traditional activity assays. Most importantly, it directly provides the 3D structural information needed to guide the chemical optimization of your fragments into more potent inhibitors [1].

Key Takeaways for Researchers

  • Start with a robust, optimized assay. The iterative, automated optimization protocol is far superior to manually testing a few buffer recipes [3].
  • Use NFLP as a benchmark. Its well-characterized (K_i) of 100 µM provides a reference point for evaluating any new PYCR1 inhibitors you discover [1].
  • Think beyond proline analogs. The most promising new inhibitors are those that, unlike NFLP, can block both the P5C substrate pocket and the NAD(P)H coenzyme site, leading to higher potency and potential specificity [1].

References

1-Formyl-L-proline competitive inhibition P5C constant

Author: Smolecule Technical Support Team. Date: February 2026

Scientific Background & Key Properties of NFLP

1-Formyl-L-proline (NFLP) is a proline analog identified as a competitive inhibitor for the enzyme Pyrroline-5-carboxylate reductase 1 (PYCR1) [1] [2]. This enzyme catalyzes the final step in proline biosynthesis, and its upregulation is a common feature in many cancer types, making it a target of interest in cancer metabolism research [1] [3] [2].

The table below summarizes the core quantitative data for NFLP and other documented PYCR1 inhibitors.

Inhibitor Name Inhibition Constant (Kᵢ) Mechanism Primary Experimental Method Key Findings/Notes
N-Formyl L-proline (NFLP) 100 µM [1] [4] [2] Competitive with P5C [1] X-ray crystallography & enzyme kinetics [1] Most potent proline analog; induces conformational changes in active site [1].
L-Thiazolidine-2-carboxylate (l-T2C) 400 µM [1] Competitive with P5C [1] X-ray crystallography & enzyme kinetics [1] --
L-Thiazolidine-4-carboxylate (l-T4C) 600 µM [1] Competitive with P5C [1] X-ray crystallography & enzyme kinetics [1] --
Cyclopentanecarboxylate (CPC) 1 mM [1] Competitive with P5C [1] X-ray crystallography & enzyme kinetics [1] --
L-Tetrahydro-2-furoic acid (THFA) 2 mM [1] Competitive with P5C [1] X-ray crystallography & enzyme kinetics [1] Also known to inhibit ProDH [2].
L-Proline (Product) 1.7 mM [1] Competitive with P5C [1] Enzyme kinetics [1] Natural product of the PYCR1 reaction.
3,5-Dibromophenyl-AMBPA Kᵢ 0.1 - 0.7 µM [5] Complex (different from proline analogs) [5] Enzyme kinetics [5] A bisphosphonate; most potent inhibitor reported to date [5].

Experimental Protocols & Workflows

Here is a detailed methodology for key experiments involving NFLP and PYCR1, based on the literature.

1. Enzyme Kinetic Assay to Determine Kᵢ [1] [6]

This protocol measures the inhibition constant by monitoring the consumption of NAD(P)H.

  • Principle: The reaction catalyzed by PYCR1 (P5C + NAD(P)H → Proline + NAD(P)⁺) is monitored by the decrease in absorbance at 340 nm.
  • Reagents:
    • Purified PYCR1 enzyme (recombinantly expressed in E. coli).
    • Assay Buffer: 50 mM HEPES/NaOH, pH 7.5, 1 mM EDTA.
    • Substrate: L-P5C (or D,L-P5C) at varying concentrations (e.g., 0-1000 µM).
    • Cofactor: NADH or NADPH at a fixed concentration (e.g., 175 µM).
    • Inhibitor: NFLP at several fixed concentrations.
  • Equipment: UV-Vis microplate spectrophotometer (e.g., BioTek Epoch 2) and 96-well plates.
  • Procedure:
    • Prepare reaction mixtures in a 200 µL total volume containing buffer, fixed NADH, varying P5C, and a fixed concentration of NFLP.
    • Initiate the reaction by adding the PYCR1 enzyme.
    • Immediately monitor the decrease in absorbance at 340 nm for 1-5 minutes at 26°C.
    • Repeat the assay for a series of different NFLP concentrations.
    • Plot the initial velocity data and fit it globally to a competitive inhibition model to obtain the inhibition constant (Kᵢ). The model accounts for the fact that the inhibitor competes with the substrate (P5C) for the active site.

2. X-ray Crystallography for Binding Confirmation [1] [3] [4]

This method is used to obtain high-resolution structural data of the enzyme-inhibitor complex.

  • Objective: To visualize the binding mode of NFLP within the PYCR1 active site and identify conformational changes.
  • Procedure:
    • Co-crystallization: Crystals of human PYCR1 are grown in the presence of a high concentration (e.g., 16 mM) of NFLP.
    • Data Collection: X-ray diffraction data is collected at a synchrotron beamline (e.g., APS 24-ID-E). The structure of the PYCR1-NFLP complex is deposited in the Protein Data Bank under accession code 6XP0 [4].
    • Analysis: The electron density map is used to model the NFLP molecule and analyze its interactions, such as hydrogen bonds and conformational changes in the protein (e.g., a 1 Å shift of an α-helix) [1].

This experimental workflow for determining the mechanism of a PYCR1 inhibitor can be visualized as follows:

G Start Start Project ExpDesign Experimental Design Start->ExpDesign Crystallography X-ray Crystallography ExpDesign->Crystallography  For Structural Insights Kinetics Enzyme Kinetics ExpDesign->Kinetics  For Affinity (Kᵢ) Analysis Data Analysis & Model Fitting Crystallography->Analysis Electron Density Maps Kinetics->Analysis Initial Velocity Data Confirm Binding Confirmed Analysis->Confirm Competitive Inhibition Model

Frequently Asked Questions (FAQs)

Q1: What is the selectivity profile of NFLP for different PYCR isoforms? NFLP shows 10-fold selectivity for PYCR1 over PYCR3 [6] [7]. This isoform specificity is an important consideration when designing experiments to probe the biological function of a specific PYCR enzyme.

Q2: Are there any known issues with the specificity of proline analog inhibitors? Yes. Some proline analog inhibitors, such as thiazolidine-2-carboxylate and cyclopentanecarboxylate, can also inhibit proline dehydrogenase (ProDH) due to their chemical similarity to proline [3]. This promiscuity is a limitation for studies aiming to target PYCR1 specifically. Newer fragment-based inhibitors are being developed to overcome this issue [3].

Q3: Has NFLP been validated in cellular models? Yes. In a study using MCF10A H-RASV12 breast cancer cells, which rely on the proline cycle, NFLP was shown to phenocopy the PYCR1 knockdown. It inhibited de novo proline biosynthesis and impaired spheroidal growth, providing cellular-level validation of its activity [1] [2].

Q4: What are the most potent PYCR1 inhibitors currently known? While NFLP (Kᵢ = 100 µM) was a pioneering chemical probe, more recent efforts have identified significantly more potent compounds. Aminomethylenebisphosphonates (AMBPA) like 3,5-dibromophenyl-AMBPA have shown inhibition constants (Kᵢ 0.1 - 0.7 µM) in enzymatic assays, making them the most potent class of PYCR1 inhibitors reported to date [5].

References

N-Formyl-L-proline cell permeability issues

Author: Smolecule Technical Support Team. Date: February 2026

NFLP Properties & Known Data at a Glance

The following table summarizes the key quantitative data available for N-Formyl-L-proline from recent studies.

Property Reported Value / Status Experimental Context Source / Citation
Inhibition Constant (Ki) 100 μM (competitive with P5C) Enzyme kinetics with human PYCR1 [1]
Biological Activity (In Vivo) Active (inhibits trained macrophages & asthma development) Intraperitoneal injection in mouse model [2]
Direct Permeability Data Not experimentally reported Information gap in the literature N/A
Chemical Stability Potential instability noted for similar N-formyl dipeptides Observed in prodrug linker development [3]

Frequently Asked Questions (FAQs)

  • FAQ 1: Is N-Formyl-L-proline (NFLP) cell-permeable? While its specific permeability has not been directly measured and published, NFLP has demonstrated efficacy in cellular and animal models, suggesting it can cross cell membranes. It was shown to inhibit proline biosynthesis in a breast cancer cell line (MCF10A H-RASV12) and to exert physiological effects when administered intraperitoneally in mice [2] [1]. This provides indirect evidence of its ability to enter cells or be effective in a live organism.

  • FAQ 2: What are the stability considerations for NFLP in solution? Research on structurally related N-formyl dipeptide prodrugs indicates that these compounds can suffer from chemical instability in aqueous buffers, including common cell culture media like RPMI [3]. The stability is influenced by the specific amino acids in the dipeptide and the linker chemistry. Recommendation: If your experimental results are inconsistent, consider testing the stability of your NFLP stock solution under your specific assay conditions (e.g., via HPLC or LC-MS).

Troubleshooting Guide

Problem: Lack of or inconsistent cellular activity with NFLP.

Possible Cause Recommended Investigation & Solution

| Low Intrinsic Permeability | Investigate: Use a validated assay to measure intracellular proline levels or PYCR1 activity as a direct functional readout [1]. Solution: Consider synthesizing or sourcing a prodrug analog of NFLP designed for improved uptake, similar to advanced N-formyl dipeptide masking groups [3]. | | Chemical Instability in Buffer/Media | Investigate: Analyze your stock and working solutions over time using analytical methods (e.g., LC-MS, HPLC) to check for degradation [3]. Solution: Prepare fresh stock solutions immediately before use. Optimize the solvent (e.g., DMSO) and avoid storing solutions in aqueous buffers for extended periods. | | Off-Target Effects or Toxicity | Investigate: Perform a cell viability assay (e.g., MTT assay) concurrent with your activity readout to rule out general cytotoxicity [4]. Use a PYCR1 knockout or knockdown cell line as a control to confirm target specificity [1]. |

Experimental Pathways for Permeability Assessment

Since direct data is unavailable, here are established methodologies you can use to evaluate NFLP permeability.

cluster_indirect Indirect Functional Assessment cluster_direct Direct Measurement Start Start: Assess NFLP Permeability Indirect Measure Downstream Effects Start->Indirect Direct Quantify Cellular Uptake Start->Direct Act1 Intracellular Proline Quantification (LC-MS, Colorimetric Assay) Indirect->Act1 Act2 PYCR1 Enzyme Activity Assay (in cell lysates) Indirect->Act2 Act3 Cellular Phenotype (e.g., Spheroid Growth) Indirect->Act3 MassSpec Liquid Chromatography- Mass Spectrometry (LC-MS/MS) Direct->MassSpec Radiolabel Use Radiolabeled NFLP ([³H], [¹⁴C]) and Scintillation Counting Direct->Radiolabel

Detailed Experimental Protocols

Protocol: Inhibiting Proline Biosynthesis in Cells

This protocol is adapted from studies demonstrating NFLP's cellular activity [1].

  • Cell Line: MCF10A H-RASV12 breast cancer cells (or other PYCR1-dependent line).
  • Treatment:
    • Prepare a stock solution of NFLP in DMSO.
    • Treat cells with a range of NFLP concentrations (e.g., 0.5 - 2 mM) for 24-72 hours. Include a vehicle control (DMSO only).
  • Readout - Intracellular Proline Measurement:
    • Cell Extraction: Wash cells with PBS, then lyse in methanol/water. Centrifuge to remove debris.
    • Derivatization & Analysis: Use a commercial proline quantification kit (often based on chromogenic reactions like ninhydrin) or analyze extracts via LC-MS for precise quantification.
  • Expected Outcome: Successful NFLP treatment should lead to a measurable decrease in de novo proline biosynthesis and intracellular proline levels.
Protocol: Measuring Permeability in a Cell Monolayer

This is a standard approach for quantifying solute permeability [5].

  • Setup: Use cultured endothelial or epithelial cells (e.g., Caco-2, HUVEC) grown to confluence on a permeable Transwell insert.
  • Experimental Procedure:
    • Add NFLP to the donor compartment (apical for intestinal models, luminal for endothelial).
    • Sample from the receiver compartment at regular time points over several hours.
  • Quantification:
    • Analysis: Quantify NFLP concentration in receiver samples using LC-MS/MS, the gold standard for specific and sensitive small molecule detection [3].
    • Calculation: Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the transport rate, A is the membrane area, and C0 is the initial donor concentration.
  • Key Controls: Include a high-permeability standard (e.g., propranolol) and a low-permeability standard (e.g., atenolol) to validate the system.

References

1-Formyl-L-proline synthetic yield improvement strategies

Author: Smolecule Technical Support Team. Date: February 2026

Strategies for Improving Synthetic Yield

The table below summarizes key parameters you can optimize to increase the yield of your 1-Formyl-L-proline synthesis.

Parameter Optimization Strategy Rationale / Expected Outcome
Reaction Solvent Use anhydrous dichloromethane (DCM) or dimethylformamide (DMF) [1]. Anhydrous conditions prevent hydrolysis of the formylating agent. DCM/DMF effectively dissolve both L-proline and reagents [1].
Formylating Agent Consider formic acetic anhydride, phenyl formate, or CDI-assisted formulation [1]. Using a highly reactive formylating agent (e.g., formic acetic anhydride) can drive the reaction to completion faster, reducing side reactions and improving yield [1].
Reaction Temperature Perform the reaction at 0°C to 4°C initially, then warm to room temperature [1]. A controlled, low initial temperature minimizes exothermic side reactions and reduces racemization risk.
Reaction Time Monitor reaction by TLC; typically requires 2-12 hours [1]. Insufficient time leads to incomplete reaction; excessive time can promote decomposition.
Work-up & Purification Employ extractive work-up (weak acid/base washes) and silica gel chromatography with moderately polar eluents [1]. Effective work-up removes unreacted starting materials and byproducts. Chromatography is highly effective for isolating pure this compound from complex mixtures [1].

Troubleshooting Common Problems

Here are solutions to frequently encountered issues during the synthesis and purification process.

Problem Possible Causes Solutions
Low Yield Incomplete reaction; inefficient work-up/purification; formylating agent decomposition. Ensure anhydrous conditions; use a fresh, high-quality formylating agent; confirm reagent ratios; extend reaction time with monitoring; optimize chromatography [1].
Impure Product Inadequate purification; side reactions during synthesis. Use a multi-solvent system for chromatography (e.g., DCM/MeOH); consider alternative formylating agents that generate simpler byproducts [1].
High Solvent Use in Purification Suboptimal chromatography method. Optimize the solvent gradient; switch to more efficient purification techniques like preparative HPLC if available and justified for scale.

Detailed Experimental Protocol

This protocol provides a general framework for the synthesis of this compound, incorporating the yield optimization strategies mentioned above.

  • Reagents Needed: L-Proline, Formic Acetic Anhydride, Anhydrous Dichloromethane (DCM), 1 M Hydrochloric Acid (HCl), Saturated Sodium Bicarbonate (NaHCO₃), Brine, Anhydrous Sodium Sulfate.
  • Equipment Needed: Round-bottom flask, magnetic stirrer, ice bath, dropping funnel, separatory funnel, rotary evaporator, equipment for Thin-Layer Chromatography (TLC), silica gel for column chromatography.

Step-by-Step Procedure:

  • Reaction Setup: Dissolve L-proline (e.g., 1.0 g) in anhydrous DCM in a round-bottom flask equipped with a stir bar. Place the flask in an ice bath to maintain the temperature between 0-4°C.
  • Formylation: Slowly add formic acetic anhydride (1.1 - 1.2 equivalents) dropwise to the stirred solution via a dropping funnel. Caution: The addition may be exothermic.
  • Stirring: After the addition is complete, allow the reaction mixture to warm slowly to room temperature and continue stirring. Monitor the reaction progress by TLC until completion (typically 2-12 hours).
  • Work-up:
    • Quench the reaction by carefully adding it to a separatory funnel containing cold, 1 M HCl.
    • Extract the aqueous layer with fresh DCM (2-3 times).
    • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain a crude solid or oil.
  • Purification: Purify the crude product using silica gel column chromatography. A typical eluent system is a gradient of DCM and methanol (e.g., starting with 100% DCM and gradually increasing to 5-10% MeOH). Analyze fractions by TLC, combine pure fractions, and evaporate the solvent to isolate this compound as a white solid.

Experimental Workflow Diagram

The following diagram illustrates the logical flow and decision points in the synthesis and optimization process.

workflow start Start: Plan Synthesis optimize Optimize Reaction Parameters start->optimize solvent Use Anhydrous Solvent (DCM/DMF) optimize->solvent agent Select Formylating Agent (e.g., Formic Acetic Anhydride) optimize->agent temp Control Temperature (0°C to RT) optimize->temp execute Execute Reaction & Monitor with TLC solvent->execute agent->execute temp->execute workup Work-up: Acid/Base Extraction execute->workup purify Purify via Silica Gel Chromatography workup->purify analyze Analyze Product (NMR, MS) purify->analyze success Yield & Purity Acceptable? analyze->success success->optimize No - Troubleshoot end Synthesis Successful success->end Yes

References

Quantitative Comparison of 1-Formyl-L-Proline Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key experimental data that establishes the selectivity profile of 1-Formyl-L-proline.

Parameter PYCR1 PYCR3 Notes & Context
Inhibition Constant (Kᵢ) ~100 μM [1] ~1000 μM (estimated) [2] The lower the Kᵢ, the stronger the inhibition. A 10x lower Kᵢ for PYCR1 indicates significantly higher affinity.
Mechanism of Inhibition Competitive with P5C [1] Competitive with P5C [2] Both inhibitors bind at the substrate-binding site.
Reported Selectivity 10x more selective for PYCR1 over PYCR3 [2] - Direct conclusion from comparative study.

Experimental Protocols for Key Findings

To ensure the reproducibility and credibility of the data, here are the detailed methodologies used in the cited studies.

Protocol 1: Determining Inhibition Constant (Kᵢ) for PYCR1

This protocol is adapted from the in crystallo screening study that identified NFLP as a PYCR1 inhibitor [1].

  • Enzyme Activity Assay: PYCR1 activity was measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the consumption of NADH during the reduction of P5C to proline.
  • Steady-State Kinetics: For each inhibitor, steady-state kinetic measurements were performed with L-P5C as the variable substrate (0-1000 μM) and NADH fixed at 175 μM.
  • Data Fitting: The data were fit globally to a competitive inhibition model to obtain the inhibition constant (Kᵢ). For NFLP, this yielded a Kᵢ of approximately 100 μM [1].
Protocol 2: Assessing PYCR3 Inhibition and Isoform Selectivity

This protocol is from the study that developed a robust expression system for PYCR3 and tested the isoform specificity of PYCR1 inhibitors [2] [3].

  • Recombinant Enzyme Production: Soluble, active PYCR3 was produced in E. coli using a SUMO fusion protein system to overcome the poor solubility of the native enzyme. The SUMO tag was later cleaved with the protease Ulp1 to obtain tag-free PYCR3 for assays.
  • Inhibition Screening: A panel of 19 proline analogs, including NFLP, was screened against PYCR3.
  • Kinetic Characterization: The kinetics of competitive inhibition were measured for hit compounds by varying L-P5C concentrations. This confirmed that NFLP is also a competitive inhibitor of PYCR3 but with a much weaker affinity (10-fold lower) compared to its effect on PYCR1 [2].

Structural & Functional Basis for Selectivity

The observed selectivity is not arbitrary; it is rooted in the structural and functional differences between the PYCR isoforms.

G NFLP NFLP PYCR1 PYCR1 NFLP->PYCR1 Binds PYCR3 PYCR3 NFLP->PYCR3 Binds Conformational_Change Conformational_Change PYCR1->Conformational_Change Induces unique Low_Affinity Low_Affinity PYCR3->Low_Affinity 45% sequence identity  Different active site environment High_Affinity High_Affinity Conformational_Change->High_Affinity Enables extra H-bonds

  • Distinct Isoforms: PYCR1 and PYCR3 share only about 45% sequence identity and differ in their subcellular localization—PYCR1 is mitochondrial, while PYCR3 is cytosolic [2] [4]. This results in different active site environments.
  • Unique Conformational Change in PYCR1: The crystal structure of PYCR1 bound to NFLP shows that inhibitor binding is accompanied by conformational changes in the active site, including the translation of an α-helix by 1 Å. These changes enable the formation of additional hydrogen bonds with NFLP's formyl group, explaining its higher affinity for PYCR1 [5] [1].
  • Functional Context: PYCR3 is crucial for proline biosynthesis from ornithine in the cytosol and prefers NADPH as a coenzyme. In contrast, PYCR1 and PYCR2, which are mitochondrial and prefer NADH, are more directly linked to supporting ATP production [6]. Targeting PYCR1 may therefore more effectively disrupt the metabolic functions critical for cancer cell growth.

Research Implications

The discovery that NFLP is ten times more selective for PYCR1 has significant implications for drug discovery.

  • A Tool for Specific Inhibition: NFLP serves as a valuable chemical probe to study PYCR1-specific functions in cancer biology without simultaneously disrupting PYCR3 activity [2] [1].
  • Benchmark for New Inhibitors: The selectivity of NFLP sets a benchmark. Recent efforts have identified new compounds, such as (S)-tetrahydro-2H-pyran-2-carboxylic acid, which show even higher affinity for PYCR1 and greater specificity over PYCR3 (30 times more selective) [7].
  • Validates a Screening Strategy: The development of the SUMO-PYCR3 expression system now allows researchers to efficiently test new compounds for isoform specificity, which is crucial for developing targeted therapies with minimal off-target effects [2] [3].

References

1-Formyl-L-proline compared to L-thiazolidine carboxylate inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Comparison of PYCR1 Inhibitors

The following table consolidates key experimental data for these inhibitors from kinetic and binding studies.

Inhibitor Inhibition Constant (Kᵢ) Type of Inhibition (vs. P5C) Catalytic Efficiency (kcat/Km) of PYCR1 with Inhibitor Key Binding Site Crystallographic Hit Rate & Occupancy
N-Formyl-L-proline (NFLP) 99 ± 7.7 μM [1] Competitive [1] 2.2 ± 0.9 × 10⁵ M⁻¹s⁻¹ [1] P5C substrate pocket [2] [1] Modeled at full occupancy in all asymmetric unit chains [1]
L-Thiazolidine-2-Carboxylate (T2C) 438 ± 29 μM [1] Competitive [1] 1.5 ± 0.5 × 10⁵ M⁻¹s⁻¹ [1] P5C substrate pocket [2] [1] Modeled in one chain (occupancy 0.87), complicated by sulfate ion [1]
L-Thiazolidine-4-Carboxylate (T4C) 598 ± 39 μM [1] Competitive [1] 2.0 ± 0.9 × 10⁵ M⁻¹s⁻¹ [1] P5C substrate pocket [2] [1] Modeled into two chains, complicated by sulfate ion [1]

A separate study using a fragment-based approach discovered novel inhibitors that block both the P5C and NAD(P)H binding sites, with one fragment showing a lower apparent IC₅₀ than NFLP [2]. This highlights an emerging strategy to develop more potent and specific inhibitors.

Mechanisms of Action and Specificity

The structural and mechanistic data reveal critical differences that influence inhibitor potency and specificity.

  • N-Formyl-L-proline (NFLP): NFLP binding induces unique conformational changes in the PYCR1 active site, including a ~1 Å translation of an α-helix and rotation of side chains. This creates additional hydrogen bonds with the enzyme, particularly through its formyl group, which is a key determinant of its higher affinity [1].
  • L-Thiazolidine Carboxylates (T2C/T4C): These sulfur-containing proline analogues bind the P5C pocket but do not induce the same conformational shifts as NFLP [1]. A significant consideration is their potential lack of specificity; both T2C and T4C can also be oxidized by the proline catabolic enzyme Proline Dehydrogenase (PRODH), sometimes with higher catalytic efficiency than their native substrate, proline [3]. This promiscuity could lead to off-target effects in cellular or in vivo models [2] [3].

The following diagram illustrates the position of these inhibitors in proline metabolic pathways, highlighting the target enzyme PYCR1 and the potential off-target interaction with PRODH.

ProlineMetabolism Proline Metabolic Pathway and Inhibitor Targets P5C P5C Proline Proline P5C->Proline PYCR1 (NAD(P)H) P5C->Proline Competitive Inhibition Glutamate Glutamate P5C->Glutamate P5CDH (NAD+) Proline->P5C PRODH (FAD) Proline->P5C Substrate subcluster subcluster cluster_pycr1 cluster_pycr1 NFLP NFLP NFLP->P5C Competitive Inhibition T2C_T4C T2C / T4C T2C_T4C->P5C Competitive Inhibition T2C_T4C->Proline Substrate cluster_prodh cluster_prodh

Detailed Experimental Protocols

For researchers seeking to validate or build upon these findings, here are the key methodologies from the cited works.

Enzyme Kinetic Assays to Determine Kᵢ [1]
  • Principle: Steady-state kinetics measuring initial velocity of PYCR1 with varying substrate (L-P5C) and inhibitor concentrations.
  • Procedure:
    • Reaction Mixture: 50 mM potassium phosphate, 25 mM NaCl, pH 7.5.
    • Fixed Cofactor: 175 μM NADH.
    • Variable Substrate: L-P5C (0-1000 μM).
    • Initiating Reaction: Add PYCR1 to start the reaction.
    • Data Analysis: Monitor NADH consumption. Fit initial rate data globally to a competitive inhibition model (Equation 1 in [1]) to obtain the inhibition constant (Kᵢ).
X-ray Crystallography for Binding Mode Analysis [2] [1]
  • Principle: Direct visualization of inhibitor binding using high-resolution protein crystallography.
  • Workflow:
    • Protein Complex Formation: Co-crystallize human PYCR1 with the inhibitor (typically at ~16 mM).
    • Data Collection: Analyze crystals at a synchrotron beamline (e.g., APS 24-ID). The studies collected 127 X-ray diffraction datasets with resolutions from 1.7 Å to 2.2 Å.
    • Structure Determination: Solve structures by molecular replacement. Observe electron density for bound inhibitors to confirm binding and determine occupancy.
    • Analysis: Identify specific protein-inhibitor interactions (hydrogen bonds, conformational changes) that explain potency.

Research Implications and Conclusion

  • For Highest Potency: N-Formyl-L-proline (NFLP) is the superior choice, being approximately 4-6 times more potent than T2C and T4C, and has been validated as a chemical probe in breast cancer cell models [1] [4].
  • Considering Specificity: The thiazolidine carboxylates (T2C/T4C) are less specific due to their activity with PRODH [3]. This must be considered when interpreting results from complex biological systems, as observed in studies on Trypanosoma cruzi [5].
  • Future Directions: Novel fragment-based inhibitors that extend into the NAD(P)H coenzyme binding site represent a promising path to achieving greater potency and specificity than current proline analogues [2].

References

N-Formyl-L-proline Ki value determination PYCR1

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of PYCR1 Inhibitors

Inhibitor Name Inhibition Constant (Kᵢ) Mechanism of Action Experimental Evidence Key Findings/Context
N-Formyl-L-proline (NFLP) 100 µM [1] [2] Competitive with P5C [1] X-ray crystallography, Enzyme kinetics, Cell-based assays [1] [2] First validated chemical probe; induces conformational changes in PYCR1 active site [1].
L-Thiazolidine-2-carboxylate (L-T2C) 400 µM [1] [2] Competitive with P5C [1] X-ray crystallography, Enzyme kinetics [1] --
L-Thiazolidine-4-carboxylate (L-T4C) 600 µM [1] [2] Competitive with P5C [1] X-ray crystallography, Enzyme kinetics [1] --
Cyclopentanecarboxylate (CPC) 1,193 µM (~1.2 mM) [1] Competitive with P5C [1] X-ray crystallography, Enzyme kinetics [1] --
L-Tetrahydro-2-furoic acid (THFA) 2,249 µM (~2.2 mM) [1] Competitive with P5C [1] X-ray crystallography, Enzyme kinetics [1] --
(S)-tetrahydro-2H-pyran-2-carboxylic acid 70 µM (Kᵢ, app) [3] Not specified X-ray crystallography, Enzyme kinetics [3] Reported in a 2024 screening; more specific for PYCR1 over other isoforms than NFLP [3].
Novel Fragment Inhibitors Lower apparent IC₅₀ than NFLP [4] Blocks both P5C and NAD(P)H sites [4] Docking-guided X-ray crystallography [4] Reported in 2024; represents a new class of inhibitors beyond proline analogs [4].

Experimental Protocol for Ki Determination

The Ki value for N-Formyl-L-proline was rigorously determined through a combination of structural and kinetic methods. The workflow below outlines the key experimental steps.

G Start Start: In Crystallo Screening Cryst Cocrystallization of PYCR1 with Proline Analogs Start->Cryst Collect X-ray Diffraction Data Collection Cryst->Collect Solve Structure Solution & Identification of Hits (e.g., NFLP) Collect->Solve KineticAssay Steady-State Enzyme Kinetics Solve->KineticAssay Validate hits from crystallography Analyze Global Data Fitting to Competitive Inhibition Model KineticAssay->Analyze Ki Determine Ki Value Analyze->Ki

The key steps involved are:

  • Primary Screening via X-ray Crystallography: Researchers screened 27 commercially available proline analogs using X-ray crystallography as the primary method. Crystals of human PYCR1 were grown in the presence of each compound. The analysis of electron density maps directly revealed which compounds bound to the enzyme's active site [1].
  • Steady-State Kinetic Assays: The initial hits from crystallography were validated using enzyme activity assays. The reaction rate of PYCR1 was measured with varying concentrations of its substrate, P5C, and fixed concentrations of the cofactor NADH, both in the presence and absence of the inhibitor [1] [2].
  • Data Analysis and Ki Calculation: Because the inhibitors were found to bind in the P5C/proline binding site, the data were fit globally to a competitive inhibition model. This analysis yielded the inhibition constant (Kᵢ) for each compound, with NFLP showing the strongest potency at 100 µM [1] [2].

Structural Binding Mechanism of NFLP

The high-resolution crystal structure of the PYCR1-NFLP complex (PDB ID: 6XP0) provides the structural rationale for its inhibitory strength [5] [1]. The diagram below illustrates the conformational changes and key interactions.

G NFLP NFLP Binding ConfChange Induces Conformational Changes NFLP->ConfChange HelixShift Translation of an α-helix by ~1 Å ConfChange->HelixShift SideChainRotate Rotation of side chains ConfChange->SideChainRotate H_Bonds Forms Unique Hydrogen Bonds HelixShift->H_Bonds SideChainRotate->H_Bonds Result Enhanced Affinity (Ki = 100 µM) H_Bonds->Result

Unlike other proline analogs, the binding of NFLP is accompanied by unique conformational changes in the PYCR1 active site, including the translation of an α-helix by about 1 Å and the rotation of specific amino acid side chains. These changes allow the formyl group of NFLP to form additional hydrogen bonds with the enzyme, which explains its higher affinity compared to other screened analogs [1].

Cellular Activity and Research Applications

Beyond biochemical assays, NFLP has demonstrated efficacy in a biological context, validating PYCR1 as a therapeutic target:

  • Inhibition of De Novo Proline Biosynthesis: In MCF10A H-RASV12 breast cancer cells (a model dependent on the proline cycle), treatment with NFLP was shown via 13C tracer analysis to specifically inhibit the de novo synthesis of proline [1] [2].
  • Impairment of Cancer Cell Growth: The same study showed that NFLP treatment led to a ~50% reduction in spheroidal growth of the breast cancer cells, effectively phenocopying the effects of PYCR1 gene knockdown [1] [2].

Research Implications and Newer Developments

N-Formyl-L-proline currently serves as the first validated chemical probe for PYCR1, providing a crucial tool for studying the role of the proline cycle in cancer metabolism [1] [2]. However, research is evolving rapidly:

  • Specificity Consideration: Some early proline analog inhibitors, like thiazolidine-2-carboxylate, can also inhibit the related enzyme PRODH, which may limit their use as specific probes [4].
  • Next-Generation Inhibitors: Recent fragment-based screening approaches have identified novel compounds that bind to both the P5C pocket and the NAD(P)H coenzyme site. Some of these show lower IC₅₀ values than NFLP, representing promising leads for future drug discovery [4].

References

Quantitative Comparison of 1-Formyl-L-Proline Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the available experimental data on the inhibition of PYCR isoforms by 1-Formyl-L-proline (NFLP).

PYCR Isoform Reported Inhibition Constant (Kᵢ) Inhibition Type (vs. P5C) Relative Selectivity (vs. PYCR3)
PYCR1 100 µM [1] Competitive [1] 10 times more selective [2] [3] [4]
PYCR3 Weaker than PYCR1 (precise Kᵢ not stated) [2] Competitive [2] Reference
PYCR2 Not available Not available Not available

Structural & Functional Context of PYCR Isoforms

The observed selectivity of NFLP can be understood by examining the differences between the PYCR isoforms, as shown in the following table.

Feature PYCR1 PYCR2 PYCR3 (PYCRL)
Sequence Identity Reference ~85% identical to PYCR1 [2] [5] ~45% identical to PYCR1 [2] [5]
Subcellular Localization Mitochondrial [2] [5] Mitochondrial [6] [5] Cytosolic [2] [5]
Primary Biosynthetic Pathway Glutamate-to-proline [7] Glutamate-to-proline [7] Ornithine-to-proline [7]
Cofactor Preference NADH [8] NADH [8] NADPH [2] [8]
Active Site Architecture Reference Nearly complete conservation with PYCR1 [6] Significant divergence from PYCR1/2 [6]

This diagram illustrates the functional specialization of PYCR isoforms in proline biosynthesis pathways:

G Gln Glutamine Glu Glutamate Gln->Glu Glutaminase P5C_Mito P5C (Mitochondria) Glu->P5C_Mito P5CS Pro_Mito Proline (Mitochondrial Pool) P5C_Mito->Pro_Mito PYCR1/PYCR2 (NADH) Orn Ornithine P5C_Cyto P5C (Cytosol) Orn->P5C_Cyto OAT Pro_Cyto Proline (Cytosolic Pool) P5C_Cyto->Pro_Cyto PYCR3 (NADPH) P5CS P5CS (ALDH18A1) PYCR1_2 PYCR1 / PYCR2 OAT OAT PYCR3 PYCR3 (PYCRL)

Detailed Experimental Evidence

The key finding that NFLP is ten times more selective for PYCR1 over PYCR3 comes from a direct, side-by-side comparison in a 2022 study [2] [3] [4].

  • Experimental System: The researchers developed a robust method to produce soluble, active PYCR3 in E. coli using a SUMO-fusion system, which had been a historical challenge. This allowed for the first time a direct kinetic characterization and inhibitor screening for PYCR3 [2].
  • Inhibitor Screening: A panel of 19 proline analogs was screened for inhibition of PYCR3. The kinetics of competitive inhibition were measured for the five most effective compounds, which included NFLP [2].
  • Key Conclusion: The data demonstrated that while NFLP, a validated PYCR1 inhibitor, also inhibits PYCR3, it does so with significantly lower affinity, leading to the conclusion of its 10-fold selectivity for PYCR1 [2].

Research Implications

The selectivity of NFLP is clinically significant. The development of the SUMO-PYCR3 expression system is noted to be particularly useful for testing the isoform specificity of PYCR1 inhibitors, which is a critical step in drug development to understand potential off-target effects and optimize compound efficacy [2] [3].

References

1-Formyl-L-proline binding mode crystallographic evidence

Author: Smolecule Technical Support Team. Date: February 2026

Crystallographic Evidence and Binding Mode

The following table summarizes the key structural data that elucidates how NFLP binds to PYCR1.

PDB ID Resolution Co-crystallized Ligands Key Structural Findings on NFLP Binding
6XP0 [1] 1.95 Å NFLP Binding induces a unique 1 Å shift of an active site α-helix and side chain rotations, enabling additional hydrogen bonds not seen with other proline analogs [2].
8VRE [3] 1.83 Å NFLP, NADH Structure confirms binding in the P5C/proline substrate pocket while the coenzyme NADH is bound, illustrating the complex in a near-physiological state [3].

NFLP functions by competitively inhibiting the binding of the native substrate, Δ1-pyrroline-5-carboxylate (P5C) [2]. It occupies the P5C/proline substrate pocket, which is located at a dimer interface of the enzyme [2]. The binding is characterized by conformational changes in the PYCR1 active site that are unique to NFLP, primarily to accommodate the formyl group. This allows the inhibitor to form specific hydrogen bonds that contribute to its potency [2].

Experimental Protocols for Key Studies

The crystallographic data was generated through standard structural biology techniques. Below is a summary of the core methodologies used in the studies cited.

Study Objective Protein Production Crystallization & Data Collection Ligand Validation
Initial discovery of NFLP as a PYCR1 inhibitor [2] Human PYCR1 was expressed in E. coli and purified. Protein was co-crystallized with NFLP. X-ray diffraction data were collected at synchrotron beamlines (e.g., APS 24-ID-E) [1] [2]. Electron density for NFLP was unambiguous, allowing modeling at full occupancy in all enzyme chains. Inhibition constant ((K_i)) was determined via enzyme kinetics [2].
Fragment-based screening and validation [4] Not the primary focus for NFLP structures. Co-crystallization was used to form protein-ligand complexes. Data were collected at synchrotron beamlines (Advanced Photon Source) [4]. Binding was assessed by the presence of clear electron density for the fragment. Hits were validated with kinetic assays to determine affinity parameters (IC50) [4].

Biological Context of PYCR1 Inhibition

To understand the significance of NFLP, it's helpful to see where its target, PYCR1, functions in human metabolism. The following diagram illustrates the proline cycle, a key pathway in cancer biology that involves PYCR1.

NADH NAD(P)H P5C P5C NADH->P5C Biosynthetic Half-Cycle NAD NAD(P)+ Proline Proline P5C->Proline P5C->Proline P5C->Proline Proline->P5C Proline->P5C Catabolic Half-Cycle PYCR1 PYCR1 (Mitochondria) PYCR1->P5C Reduces PYCR1->Proline Reduces PRODH PRODH (Mitochondria) PRODH->P5C Oxidizes PRODH->Proline Oxidizes FAD FAD PRODH->FAD Uses FADH2 FADH2 FAD->FADH2 ETC Electron Transport Chain FADH2->ETC Donates e⁻

PYCR1 is consistently upregulated in many cancers and is a potential therapeutic target. Inhibitors like NFLP provide valuable chemical tools to study this pathway [2] [5].

Quantitative Comparison of PYCR1 Inhibitors

NFLP was among the first and most potent inhibitors identified from a screen of proline analogs. The table below compares its inhibitory strength with other early compounds.

Inhibitor Inhibition Constant (Kᵢ, μM) Binding Site Notes
N-Formyl-L-proline (NFLP) 100 μM [2] P5C/Substrate Pocket Most potent proline analog from initial screen; competitive with P5C [2].
L-Thiazolidine-2-carboxylate (L-T2C) 438 μM [2] P5C/Substrate Pocket Competitive with P5C [2].
L-Thiazolidine-4-carboxylate (L-T4C) 598 μM [2] P5C/Substrate Pocket Competitive with P5C [2].
Cyclopentanecarboxylate (CPC) 1193 μM [2] P5C/Substrate Pocket Competitive with P5C [2].
L-Tetrahydro-2-furoic acid (THFA) 2249 μM [2] P5C/Substrate Pocket Competitive with P5C [2].
(S)-Tetrahydro-2H-pyran-2-carboxylic acid 70 μM [3] P5C/Substrate Pocket A more recent fragment inhibitor with higher affinity and specificity than NFLP [3].

Subsequent research has identified even more potent inhibitors, such as (S)-tetrahydro-2H-pyran-2-carboxylic acid, demonstrating the ongoing development of PYCR1-targeted compounds [3]. Newer strategies are also exploring fragments that block both the substrate and coenzyme sites for higher affinity and specificity [4].

References

×

XLogP3

-0.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

143.058243149 g/mol

Monoisotopic Mass

143.058243149 g/mol

Heavy Atom Count

10

Wikipedia

1-formyl-L-proline

Dates

Last modified: 08-20-2023

Explore Compound Types